Bicyclo-PGE1
Description
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Properties
IUPAC Name |
7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15-,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXBJMWSIFUAU-YKNYVSNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bicyclo-PGE1: A Stable Biomarker for Prostaglandin E1 Metabolism in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) is a chemically stable derivative of a major metabolite of Prostaglandin E1 (PGE1). Due to the inherent instability of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, this compound serves as a crucial and reliable biomarker for quantifying the in vivo biosynthesis and metabolism of PGE1. This technical guide provides a comprehensive overview of this compound, its formation, significance in research, and detailed methodologies for its quantification.
Prostaglandin E1, a lipid autacoid derived from the cyclooxygenase (COX) pathway, is involved in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and cytoprotection. Understanding its metabolic fate is critical for elucidating its biological roles and for the development of therapeutic agents that target the PGE1 pathway. The rapid degradation of PGE1 and its primary metabolites in biological matrices presents a significant analytical challenge. The conversion of the unstable 13,14-dihydro-15-keto-PGE1 to the stable this compound through a base-catalyzed intramolecular cyclization reaction provides a robust solution to this problem, enabling accurate and reproducible quantification.
Significance in Research
The primary significance of this compound in a research setting is its utility as a stable and reliable surrogate marker for the in vivo production and metabolism of PGE1. The direct measurement of PGE1 in biological fluids is often misleading due to its short half-life and rapid enzymatic degradation. Similarly, its primary metabolite, 13,14-dihydro-15-keto-PGE1, is also unstable. By converting this metabolite to the stable this compound form, researchers can obtain a more accurate and integrated measure of PGE1 turnover over time.
This analytical strategy is particularly valuable in:
-
Clinical Trials: Assessing the impact of therapeutic interventions on PGE1 metabolism.
-
Disease Pathophysiology Studies: Investigating the role of PGE1 in various diseases, such as inflammation, cardiovascular diseases, and cancer.
-
Pharmacokinetic Studies: Determining the metabolic fate of PGE1 analogues and related drugs.
-
Biomarker Discovery: Evaluating this compound as a potential biomarker for disease activity or therapeutic response.
While this compound is primarily considered a biologically inactive biomarker, its precursor, 13,14-dihydro-15-keto-PGE1, has been shown to possess some biological activity, albeit significantly less than PGE1 itself. For instance, it has been reported to inhibit ADP-induced platelet aggregation with an IC50 of 14.8 µg/mL.
Quantitative Data
The following tables summarize available quantitative data related to PGE1 and its metabolites. It is important to note that specific quantitative data for this compound concentrations in various biological fluids and disease states are limited in the public domain. The data presented for the urinary metabolite "Bicyclic PGE-MUM" represents a combined measure derived from both PGE1 and PGE2.
| Parameter | Value | Species | Matrix | Reference |
| PGE1 | ||||
| Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | Human | Plasma | [1] |
| 13,14-dihydro-PGE1 (PGE0) | ||||
| Endogenous Plasma Concentration | 0.8 - 1.3 pg/mL | Human | Plasma | [1] |
| 15-keto-13,14-dihydro-PGE1 | ||||
| Endogenous Plasma Concentration | 4.2 - 6.0 pg/mL | Human | Plasma | [1] |
| IC50 (ADP-induced platelet aggregation) | 14.8 µg/mL | Human | Platelet-rich plasma |
| Age Group | Gender | Smoking Status | Urinary Bicyclic PGE-MUM (ng/mg creatinine) | Reference |
| ≤ 40 | Male | Non-smoker | ~30 | [2] |
| Smoker | ~45 | [2] | ||
| Female | Non-smoker | ~20 | [2] | |
| 41-60 | Male | Non-smoker | ~25 | [2] |
| Smoker | ~40 | [2] | ||
| Female | Non-smoker | ~25 | [2] | |
| ≥ 61 | Male | Non-smoker | ~20 | [2] |
| Smoker | ~30 | [2] | ||
| Female | Non-smoker | ~30 | [2] |
Metabolic Pathway of PGE1 to this compound
The formation of this compound is the result of the in vivo metabolism of PGE1 followed by an ex vivo chemical conversion for analytical purposes. The following diagram illustrates this pathway.
Caption: Metabolic conversion of PGE1 to the stable this compound.
Experimental Protocols
The quantification of this compound from biological samples involves two key stages: the chemical conversion of its precursor and the subsequent analysis by a sensitive analytical technique such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conversion of 13,14-dihydro-15-keto-PGE1 to this compound
This protocol is based on the principle of base-catalyzed intramolecular aldol condensation.
Materials:
-
Biological sample (plasma, urine, etc.)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Acid solution for neutralization (e.g., 1 M HCl)
-
Internal standard (deuterated this compound, if using LC-MS/MS)
Procedure:
-
To a known volume of the biological sample, add a sufficient amount of NaOH solution to achieve a final pH > 12.
-
Incubate the sample at room temperature for a specified period (e.g., 30-60 minutes) to allow for the complete conversion of 13,14-dihydro-15-keto-PGE1 to this compound.
-
Neutralize the sample by adding an appropriate volume of acid solution to bring the pH to ~7.0.
-
The sample is now ready for extraction and analysis.
Caption: General workflow for the conversion of the PGE1 metabolite.
Quantification by Radioimmunoassay (RIA)
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
This compound specific antibody
-
Radiolabeled this compound (e.g., ³H-Bicyclo-PGE1)
-
This compound standards of known concentrations
-
Assay buffer
-
Separation agent (e.g., charcoal-dextran suspension or secondary antibody)
-
Scintillation cocktail and counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to create a standard curve.
-
Assay Setup: In appropriate tubes, add the assay buffer, a fixed amount of radiolabeled this compound, and either the standard dilutions or the prepared biological samples.
-
Antibody Addition: Add a fixed amount of the this compound specific antibody to each tube.
-
Incubation: Incubate the tubes for a specified time and temperature to allow for competitive binding to reach equilibrium.
-
Separation: Add the separation agent to separate the antibody-bound from the free radiolabeled this compound. Centrifuge the tubes and collect the supernatant or the pellet depending on the separation method.
-
Counting: Add scintillation cocktail to the collected fraction and measure the radioactivity using a scintillation counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The sample is first subjected to chromatographic separation to isolate this compound from other components. The isolated compound is then ionized and fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for quantification.
Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Analytical column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water and acetonitrile with an additive like formic acid)
-
This compound standard and deuterated internal standard
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation:
-
Perform the base-catalyzed conversion as described above.
-
Spike the sample with the deuterated internal standard.
-
(Optional) Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Elute the analyte and evaporate the solvent. Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the analytical column.
-
Run a gradient elution program with the mobile phases to achieve chromatographic separation of this compound.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor ion to product ion transitions for both this compound and its deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of this compound standards with a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers studying the role of Prostaglandin E1 in health and disease. Its stability overcomes the analytical challenges posed by the rapid metabolism of PGE1 and its primary metabolites. By employing the methodologies outlined in this guide, researchers can achieve accurate and reliable quantification of PGE1 biosynthesis and metabolism, thereby gaining deeper insights into the complex biology of this important lipid mediator. The continued application of this compound as a biomarker will undoubtedly contribute to advancements in our understanding of various physiological and pathological processes and aid in the development of novel therapeutic strategies.
References
- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE1: A Stable Metabolite for Reliable Quantification of PGE1 In Vivo
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), a lipid autacoid with potent vasodilatory and anti-platelet aggregation properties, is a molecule of significant interest in pharmacology and clinical medicine. However, its rapid in vivo metabolism to unstable intermediates poses a considerable challenge for accurate quantification of its biosynthesis and metabolic turnover. This technical guide focuses on Bicyclo-PGE1, a stable, chemically derived product of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1. Due to its stability, this compound serves as a reliable surrogate marker for estimating PGE1 production. This document provides a comprehensive overview of the formation of this compound, detailed experimental protocols for its quantification, a summary of relevant quantitative data, and an exploration of the underlying signaling pathways of its parent compound, PGE1.
Introduction
Prostaglandin E1 (PGE1), also known as alprostadil, is an eicosanoid involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects. The in vivo actions of PGE1 are transient due to its rapid enzymatic degradation. The primary metabolic pathway involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the 13,14-double bond by 15-oxo-prostaglandin Δ13-reductase to yield 13,14-dihydro-15-keto-PGE1.[2]
This principal circulating metabolite, 13,14-dihydro-15-keto-PGE1, is itself chemically unstable, making its direct and accurate measurement in biological fluids problematic.[3] To circumvent this analytical hurdle, a strategy of chemical conversion to a stable derivative, this compound, has been developed. This is achieved through a base-catalyzed intramolecular cyclization of 13,14-dihydro-15-keto-PGE1.[4] The resulting this compound is a robust molecule that can be reliably quantified, providing an indirect but accurate measure of in vivo PGE1 metabolism.
The Formation and Chemical Properties of this compound
This compound is not a natural metabolite of PGE1 but rather a stable end-product formed through a base-catalyzed transformation of 13,14-dihydro-15-keto-PGE1. This reaction is a first-order kinetic process influenced by pH, temperature, and the presence of albumin.[4] The cyclization occurs at an elevated pH and is promoted by albumin even at near-neutral pH.[4]
Chemical Identity of this compound and Related Compounds
| Compound | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Bicyclo Prostaglandin E1 | C₂₀H₃₂O₄ | 336.5 | 1283861-32-4 |
| Prostaglandin E1 (PGE1) | Alprostadil | C₂₀H₃₄O₅ | 354.5 | 745-65-3 |
| 13,14-dihydro-15-keto-PGE1 | 15-keto-PGE₀ | C₂₀H₃₄O₅ | 354.5 | 5094-14-4 |
Quantitative Data
The following tables summarize key quantitative data related to PGE1, its metabolites, and the analytical methods for their detection.
Table 1: Plasma Concentrations of PGE1 and its Metabolites in Humans
| Analyte | Condition | Plasma Concentration (pg/mL) | Reference |
| Endogenous PGE1 | Healthy Volunteers | 1.2 - 1.8 | [5] |
| Endogenous 13,14-dihydro-PGE1 (PGE₀) | Healthy Volunteers | 0.8 - 1.3 | [5] |
| Endogenous 15-keto-13,14-dihydro-PGE1 | Healthy Volunteers | 4.2 - 6.0 | [5] |
| PGE1 | During IV infusion (30 µg/2h) | 4.2 ± 1.1 | [5] |
| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (30 µg/2h) | 7.6 ± 2.1 | [5] |
| 15-keto-13,14-dihydro-PGE1 | During IV infusion (30 µg/2h) | 99.3 ± 27.9 | [5] |
| PGE1 | During IV infusion (60 µg/2h) | 6.7 ± 1.0 | [5] |
| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (60 µg/2h) | 14.1 ± 3.7 | [5] |
| 15-keto-13,14-dihydro-PGE1 | During IV infusion (60 µg/2h) | 190.4 ± 52.5 | [5] |
| PGE1 | During IV infusion (120 µg/2h) | 11.0 ± 1.9 | [5] |
| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (120 µg/2h) | 28.0 ± 3.0 | [5] |
| 15-keto-13,14-dihydro-PGE1 | During IV infusion (120 µg/2h) | 357.2 ± 72.6 | [5] |
| PGE1 | Patients with hepatic dysfunction (0.11-1.30 µg/kg/hr) | ≤ 62 | [6] |
| 13,14-dihydro-15-keto PGE1 | Human plasma (median level) | 10 | [7] |
Table 2: Biological Activity of PGE1 Metabolites
| Metabolite | Biological Activity | IC₅₀ (ADP-induced platelet aggregation) | Reference |
| 13,14-dihydro-PGE1 | Biologically active | 10.8 ng/mL | [8] |
| 15-keto-PGE1 | Weakly active | 16.2 µg/mL | [8] |
| 13,14-dihydro-15-keto-PGE1 | Inactive/Weakly active | 14.8 µg/mL | [8][9] |
| This compound | Generally considered a stable, inactive marker | Data not available |
Experimental Protocols
This section provides detailed methodologies for the conversion of 13,14-dihydro-15-keto-PGE1 to this compound and its subsequent analysis.
Protocol 1: Base-Catalyzed Conversion of 13,14-dihydro-15-keto-PGE1 to this compound
This protocol is adapted from methods described for the analogous PGE2 metabolite.[10]
Materials:
-
Plasma or purified sample containing 13,14-dihydro-15-keto-PGE1
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Neutralizing agent (e.g., Hydrochloric acid (HCl) or other suitable acid)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
To a known volume of the sample (e.g., 50 µL of plasma), add a sufficient volume of NaOH solution to raise the pH significantly (e.g., add NaOH to a final concentration of 0.1-0.2 M).
-
Vortex the mixture thoroughly.
-
Incubate the mixture at room temperature (or a controlled temperature, e.g., 37°C) for a specified period (e.g., 30 minutes) to allow for the complete conversion to the bicyclo form.[10]
-
After incubation, neutralize the sample by adding a stoichiometric amount of a suitable acid to bring the pH back to a neutral range for subsequent analysis.
-
The sample containing the stable this compound is now ready for extraction and quantification.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for the extraction of prostaglandins and can be optimized for this compound.[11]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
Hexane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with 2-3 column volumes of methanol followed by 2-3 column volumes of water.
-
Load the sample: Acidify the plasma sample (containing this compound) by adding 1% formic acid.[11] Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 2-3 column volumes of water to remove polar impurities. A subsequent wash with a low percentage of methanol in water (e.g., 10-20%) can be performed to remove less polar interferences.
-
Elute this compound: Elute the this compound from the cartridge using 2-3 column volumes of a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate.
-
Dry the eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in a small, known volume of the mobile phase used for the subsequent analytical method (e.g., HPLC-MS/MS).
Protocol 3: Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation from other components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 335.2)
-
Product Ions (Q3): Specific fragment ions of this compound would need to be determined by direct infusion of a standard.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
Quantification:
-
A standard curve is generated using known concentrations of a purified this compound standard.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Signaling Pathways and Biological Activity
While this compound is primarily considered a stable and biologically inactive marker, its parent compound, PGE1, exerts its diverse biological effects by interacting with specific G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.
-
EP1 Receptor: Activation of the EP1 receptor leads to an increase in intracellular calcium levels via the Gq pathway, often resulting in smooth muscle contraction.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is typically associated with smooth muscle relaxation and vasodilation.
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. However, alternative splicing can result in EP3 receptor isoforms that couple to Gs or Gq pathways.
The diverse physiological effects of PGE1 are a result of the differential expression of these receptor subtypes in various tissues and cell types.
Visualizations
Diagram 1: Metabolic Pathway of PGE1 to this compound
Caption: Metabolic conversion of PGE1 to its stable derivative, this compound.
Diagram 2: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from plasma samples.
Diagram 3: PGE1 Signaling Pathways via EP Receptors
Caption: Overview of PGE1 signaling through its four EP receptor subtypes.
Conclusion
This compound serves as an indispensable tool for the accurate in vivo assessment of PGE1 biosynthesis and metabolism. Its formation via a straightforward base-catalyzed conversion from the unstable 13,14-dihydro-15-keto-PGE1 metabolite, coupled with its inherent stability, allows for reliable and reproducible quantification using modern analytical techniques such as HPLC-MS/MS. While this compound itself is considered biologically inert, a thorough understanding of the signaling pathways of its parent compound, PGE1, is crucial for interpreting the physiological and pathological significance of its measured levels. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important prostaglandin. Further research to delineate the precise kinetics of this compound formation under various biological conditions and to definitively confirm its biological inactivity would further enhance its utility as a biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire North America [sapphire-usa.com]
- 8. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo-PGE1: A Stable Biomarker for Prostaglandin E1 Metabolism — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in a myriad of physiological and pathological processes. Accurate quantification of its in vivo production and metabolism is crucial for understanding its role in disease and for the development of novel therapeutics. However, the primary metabolite of PGE1, 13,14-dihydro-15-keto-PGE1, is chemically unstable, posing significant analytical challenges. This technical guide provides an in-depth overview of Bicyclo-PGE1, a stable, chemically derived surrogate of the primary PGE1 metabolite, which has become an invaluable tool for the reliable quantification of PGE1 biosynthesis. This document details the discovery of this compound as an analytical solution, provides comprehensive experimental protocols for its formation and quantification, presents relevant quantitative data in structured tables, and illustrates the metabolic pathways using detailed diagrams.
Introduction: The Challenge of Measuring PGE1 Metabolism
Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, exerts a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] Its rapid synthesis and local action make it a key player in cardiovascular homeostasis, renal function, and inflammatory responses. Consequently, the ability to accurately measure the in vivo turnover of PGE1 is of paramount importance in both basic research and clinical drug development.
The primary route of PGE1 metabolism involves the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond, to yield 13,14-dihydro-15-keto-PGE1. This metabolite has a longer half-life than the parent PGE1, making it a more suitable marker for systemic PGE1 production.[3] However, 13,14-dihydro-15-keto-PGE1 is itself chemically unstable, particularly in aqueous solutions and in the presence of albumin, readily undergoing dehydration and cyclization.[4][5] This inherent instability has historically led to low assay reliability and underestimation of PGE1 production.[5]
Discovery of this compound as a Stable Analytical Surrogate
The analytical challenge posed by the instability of 13,14-dihydro-15-keto-PGE1 led researchers to seek a more robust analyte. Pioneering work in the early 1980s on the analogous metabolite of prostaglandin E2 (PGE2) demonstrated that under basic conditions, the unstable 13,14-dihydro-15-keto-PGE2 undergoes an intramolecular cyclization to form a chemically stable bicyclic derivative.[4][5] This same principle was applied to the quantification of PGE1 metabolites.
This compound is the stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[6][7][8] By treating biological samples with a base, the endogenous, unstable 13,14-dihydro-15-keto-PGE1 is quantitatively converted into the highly stable this compound. This stable derivative can then be accurately quantified using standard analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays. This strategy allows for a reliable estimation of the original in vivo concentrations of the unstable PGE1 metabolite.[3]
PGE1 Metabolism and this compound Formation Pathway
The metabolic cascade from the parent PGE1 molecule to the analytical target, this compound, involves both enzymatic and chemical steps. The following diagram illustrates this pathway.
Quantitative Data
The following tables summarize key quantitative data related to PGE1 and its metabolites.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Prostaglandin E1 (PGE1) | C₂₀H₃₄O₅ | 354.5 |
| 13,14-dihydro-15-keto-PGE1 | C₂₀H₃₄O₅ | 354.5[9] |
| This compound | C₂₀H₃₂O₄ | 336.5[7] |
Table 2: Biological Activity and Plasma Concentrations
| Compound | Biological Activity | Typical Endogenous Plasma Concentration |
| Prostaglandin E1 (PGE1) | Potent vasodilator, platelet inhibitor | 1-3 pg/mL[10] |
| 13,14-dihydro-15-keto-PGE1 | Inactive metabolite; weakly inhibits platelet aggregation (IC₅₀ = 14.8 µg/mL)[11] | 2-15 pg/mL[10] |
| This compound | Formed ex vivo for analysis; not endogenous | Measured after conversion, reflects precursor levels |
Table 3: Stability of PGE1 Metabolites
| Compound | Conditions | Half-life | Reference |
| 13,14-dihydro-15-keto-PGE2 | Protein-free buffer | ~7 hours | [3] |
| 13,14-dihydro-15-keto-PGE2 | Diluted plasma | ~3 hours | [3] |
| This compound / Bicyclo-PGE2 | Standard storage (-20°C) | Considered stable for years | [7][12] |
Note: Specific half-life data for 13,14-dihydro-15-keto-PGE1 is limited; data for the analogous and well-studied PGE2 metabolite is provided as a proxy. The instability is due to the same β-hydroxy ketone moiety.
Experimental Protocols
The following protocols provide a framework for the quantification of PGE1 metabolism via the this compound surrogate.
Protocol 1: Sample Collection and Handling
Proper sample handling is critical to prevent artefactual prostaglandin synthesis and degradation.
Objective: To collect and process plasma samples suitable for this compound analysis.
Materials:
-
Vacutainer tubes containing EDTA or another anticoagulant.
-
Cyclooxygenase inhibitor (e.g., indomethacin).
-
Refrigerated centrifuge.
-
Polypropylene storage tubes.
-
Dry ice or -80°C freezer.
Procedure:
-
Preparation: Prepare anticoagulant tubes containing a cyclooxygenase inhibitor (e.g., indomethacin) to a final concentration of ~10 µg/mL of whole blood. Pre-cool the tubes on ice.[13]
-
Blood Collection: Collect whole blood by venipuncture directly into the pre-chilled tubes. Avoid venous occlusion where possible.[13]
-
Immediate Centrifugation: Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene tubes.
-
Storage: Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis. Samples should be thawed only once before processing.[13]
Protocol 2: Base-Catalyzed Conversion to this compound
This protocol describes the chemical conversion of the unstable metabolite to its stable bicyclic form. This procedure is typically performed immediately before sample extraction.
Objective: To quantitatively convert 13,14-dihydro-15-keto-PGE1 in plasma to this compound.
Materials:
-
Thawed plasma samples.
-
Internal standard (e.g., deuterated this compound or a related prostaglandin).
-
Sodium Hydroxide (NaOH) solution, 1 M.
-
Acidifying solution (e.g., 1 M formic acid or HCl).
Procedure:
-
Thawing and Spiking: Thaw the plasma samples on ice. Spike the samples with an appropriate internal standard to correct for extraction and analytical variability.
-
Base Treatment: Add a volume of 1 M NaOH to the plasma sample to achieve a final pH > 12. A typical ratio is 1 part 1 M NaOH to 9 parts plasma.[12]
-
Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes. This allows for the complete cyclization of 13,14-dihydro-15-keto-PGE1 to this compound.[12]
-
Neutralization/Acidification: After incubation, neutralize or slightly acidify the sample to pH 3-4 by adding an acid solution (e.g., 1 M formic acid). This step prepares the sample for solid-phase extraction.
Protocol 3: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol outlines the purification and quantification of this compound.
Objective: To extract this compound from plasma and quantify it using LC-MS/MS.
Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol, acetonitrile, water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the acidified plasma sample from Protocol 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.
-
Elution: Elute the this compound and internal standard from the cartridge with 2-5 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes on a C18 reversed-phase column using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its deuterated internal standard.
-
Quantification: Create a standard curve using known amounts of a this compound analytical standard and the internal standard. Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow and the decision-making process for quantifying PGE1 metabolism.
Conclusion
The discovery and application of this compound as a stable analytical surrogate have overcome a major hurdle in eicosanoid research. The conversion of the unstable endogenous metabolite, 13,14-dihydro-15-keto-PGE1, into a stable bicyclic derivative allows for robust and reliable quantification of in vivo PGE1 production. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to accurately measure PGE1 metabolism. Adherence to proper sample handling and validated analytical procedures is essential for obtaining high-quality, reproducible data that will further elucidate the role of PGE1 in health and disease.
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bicyclo-PGE1 in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), a potent lipid mediator with significant therapeutic applications, undergoes rapid and complex metabolism in vivo. Accurate quantification of its biosynthesis and metabolic pathways is crucial for both basic research and clinical drug development. However, the primary metabolites of PGE1 are often unstable, posing significant analytical challenges. This technical guide provides an in-depth exploration of Bicyclo-PGE1, a stable transformation product of a key PGE1 metabolite, and its pivotal role as a reliable biomarker for PGE1 metabolism. We will detail the metabolic pathways, present quantitative data, outline experimental protocols for its measurement, and provide visualizations of the core concepts to facilitate a comprehensive understanding for researchers in the field.
Introduction to Prostaglandin E1 Metabolism
Prostaglandin E1 (PGE1), also known by its drug name Alprostadil, is a naturally occurring prostanoid with a wide range of physiological effects, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.[1] Its therapeutic uses are diverse, ranging from treating erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1][2]
Upon entering circulation, PGE1 is rapidly metabolized, primarily in the lungs.[3] The metabolic cascade involves several enzymatic steps, leading to the formation of various metabolites. A key and immediate metabolite is 13,14-dihydro-15-keto-PGE1.[4][5] While this metabolite is a direct indicator of PGE1's metabolic turnover, its inherent chemical instability makes its direct and accurate quantification in biological matrices exceedingly difficult.[4][5]
This compound: A Stable Surrogate Marker
To overcome the analytical challenges posed by the instability of 13,14-dihydro-15-keto-PGE1, researchers have turned to a more stable downstream product: this compound.
The Metabolic Pathway to this compound
This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[4][5][6] The formation of this compound is not an enzymatic step in the traditional sense but rather a chemical rearrangement that can be standardized in a laboratory setting, making it an ideal endpoint for measurement. The instability of 13,14-dihydro-15-keto-PGE2 (the PGE2 analogue) is well-documented, with its decomposition being dependent on pH, temperature, and the presence of albumin.[3][7] This same principle of instability applies to the PGE1 metabolite. By intentionally inducing the chemical conversion of all the 13,14-dihydro-15-keto-PGE1 in a sample to the stable this compound form, a reliable and reproducible measurement of the original amount of the unstable metabolite can be achieved.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic model of prostaglandin metabolism in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of prostaglandin E metabolism in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Prostaglandin E1 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipids, is a potent endogenous signaling molecule with a wide array of physiological and pharmacological effects. Its actions are primarily mediated through interaction with a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. This technical guide provides a comprehensive overview of the mechanism of action of PGE1 and its principal metabolites, focusing on receptor binding, downstream signaling cascades, and the functional consequences of receptor activation. Detailed experimental protocols for studying PGE1 signaling and quantitative data on receptor affinities and potencies are presented to facilitate further research and drug development in this area.
Introduction
Prostaglandin E1 (PGE1), also known as alprostadil in its synthetic form, is a naturally occurring prostaglandin derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction and maintaining patency of the ductus arteriosus in newborns with congenital heart defects to the management of peripheral artery disease.[3][4] The biological effects of PGE1 are elicited through its interaction with specific cell surface receptors, leading to the activation of distinct intracellular signaling pathways. Understanding the intricacies of these mechanisms is paramount for the development of novel therapeutics targeting the PGE1 signaling axis.
Prostaglandin E1 Receptors and Ligand Binding
PGE1 exerts its effects by binding to the four E-type prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors belong to the GPCR superfamily and exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[5][6] The binding affinity of PGE1 for these receptors is a key determinant of its biological activity.
Quantitative Data: Receptor Binding Affinities (Ki)
The following table summarizes the reported binding affinities (Ki) of Prostaglandin E1 for the four human EP receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Cell Type/Assay Condition |
| EP1 | PGE1 | ~40 (mouse) | Radioligand binding assay |
| EP2 | PGE1 | No specific data found | |
| EP3 | PGE1 | Same affinity as PGE2 (Kd = 0.3 nM) | Radioligand binding assay |
| EP4 | PGE1 | 1.45 ± 0.24 | Recombinant human EP4 in HEK-293 cells |
Note: Data for PGE1 binding to all receptor subtypes is not consistently available in the literature; some values are extrapolated from studies on PGE2.
Signaling Pathways of Prostaglandin E1
Upon binding of PGE1, EP receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the subsequent generation of second messengers. The specific signaling cascade initiated depends on the EP receptor subtype involved.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gαq/11 G-proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological effects of EP1 activation, which are often contractile in nature.[7][8]
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors couple to Gαs G-proteins.[5][9] Upon activation, Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, mediating cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[10] The EP4 receptor can also couple to Gαi in some contexts, leading to more complex signaling outcomes.[5]
EP3 Receptor Signaling
The EP3 receptor is unique in that it can couple to multiple G-proteins, most commonly Gαi.[2][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This counteracts the effects of Gαs-coupled receptors. Some splice variants of the EP3 receptor can also couple to Gαq, leading to an increase in intracellular calcium, or even Gαs, stimulating cAMP production.[2] This diversity in G-protein coupling allows for a wide range of cellular responses to be mediated by the EP3 receptor.
Metabolism of Prostaglandin E1 and Activity of Metabolites
PGE1 is rapidly metabolized in the body, primarily in the lungs. The two major initial metabolic steps involve the oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond. This results in the formation of two key metabolites: 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1.
Biological Activity of Metabolites
The biological activity of PGE1 metabolites is generally reduced compared to the parent compound. However, they are not completely inert and can contribute to the overall pharmacological profile of PGE1.
Quantitative Data: Functional Potency of PGE1 and Metabolites
The following table summarizes the available data on the functional potency of PGE1 and its metabolites.
| Compound | Assay | IC50/EC50 | Species/Cell Type |
| PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 8.25 ng/mL | Human platelets |
| 13,14-dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 10.8 ng/mL | Human platelets |
| 15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 16.2 µg/mL | Human platelets |
| 13,14-dihydro-15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | IC50 = 14.8 µg/mL | Human platelet-rich plasma |
| PGE1 | HVA Ca2+ current inhibition (potency rank) | sulprostone > PGE2, PGE1 > STA2 >> 17-phenyl-trinor-PGE2 | Rat paratracheal ganglia |
| PGE1 | cAMP formation in HEK-EP4 cells | EC50 and Emax values available | HEK-EP4 cells |
| 15-keto-PGE2 | Binding to EP2 and EP4 receptors in CHO cells | Ki = 2.6 µM (EP2), 15 µM (EP4) | CHO cells |
| 15-keto-PGE2 | Adenylate cyclase activity in CHO cells | EC50 = 1.8 µM (EP2), >33 µM (EP4) | CHO cells |
| 13,14-dihydro-15-keto-PGE2 | Binding to EP2 and EP4 receptors in CHO cells | Ki = 12 µM (EP2), 57 µM (EP4) | CHO cells |
| 13,14-dihydro-15-keto-PGE2 | Adenylate cyclase activity in CHO cells | EC50 > 18 µM (EP2), >38 µM (EP4) | CHO cells |
Note: Some data is for PGE2 metabolites, which are structurally similar and provide an indication of the activity of PGE1 metabolites.[11][12]
Detailed Experimental Protocols
Radioligand Binding Assay for EP Receptors
This protocol describes a general method for determining the binding affinity of ligands to EP receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the EP receptor of interest
-
Radiolabeled ligand (e.g., [³H]-PGE1)
-
Unlabeled competitor ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand to a final volume in binding buffer. For determining total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an appropriate unlabeled ligand.[7]
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement using HTRF Assay
This protocol outlines the measurement of intracellular cAMP levels in response to EP receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the EP receptor of interest (EP2 or EP4)
-
PGE1 or other test compounds
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with various concentrations of PGE1 or other test compounds for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) directly to the wells to lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the assay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two fluorescence signals and determine the cAMP concentration in each well by interpolating from a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration following EP receptor activation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the EP receptor of interest (EP1 or EP3)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
PGE1 or other test compounds
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.[13]
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio (excitation at ~340 nm and ~380 nm, emission at ~510 nm). Add PGE1 or other test compounds to the wells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine the peak response and calculate the EC50 value from the concentration-response curve.
In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This protocol provides a general framework for assessing the relaxant effects of PGE1 on isolated smooth muscle preparations.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips)
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Contractile agent (e.g., phenylephrine, KCl)
-
PGE1 and other test compounds
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into appropriate-sized strips or rings.
-
Mounting: Mount the tissue in the organ bath chambers, connecting one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate in the Krebs-Henseleit solution under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.[3][14]
-
Viability Check: Induce a maximal contraction with a high concentration of KCl to ensure tissue viability. Wash out the KCl and allow the tissue to return to baseline.[3]
-
Pre-contraction: Contract the tissue to a submaximal level (e.g., 50-80% of the KCl-induced maximum) with a contractile agent like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable pre-contraction plateau is reached, add increasing cumulative concentrations of PGE1 to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the PGE1 concentration to generate a concentration-response curve and determine the EC50 value.
Conclusion
Prostaglandin E1 is a multifaceted signaling molecule that exerts a wide range of biological effects through its interaction with four distinct EP receptor subtypes. The differential coupling of these receptors to various G-proteins and the subsequent activation of diverse downstream signaling pathways, including the cAMP and intracellular calcium pathways, provide the molecular basis for the pleiotropic actions of PGE1. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as provided in this guide, is essential for the continued exploration of the therapeutic potential of targeting the PGE1 signaling system. Further research into the specific roles of PGE1 metabolites and the intricate cross-talk between different signaling pathways will undoubtedly unveil new avenues for drug discovery and development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. dmt.dk [dmt.dk]
- 4. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIPID MAPS [lipidmaps.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
Bicyclo-PGE1: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Role as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1 is a chemically stable derivative of a primary metabolite of Prostaglandin E1 (PGE1). Due to the inherent instability of the direct enzymatic metabolites of PGE1, this compound serves as a crucial analytical surrogate for quantifying the in vivo biosynthesis and metabolism of PGE1.[1][2][3] This technical guide provides an in-depth overview of the chemical structure and properties of this compound, the metabolic pathway leading to its formation, and the experimental protocols for its quantification, highlighting its significance as a biomarker in research and clinical settings.
Chemical Structure and Properties
This compound is formally named 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-prostaglandin E1.[2] Its bicyclic structure imparts significant stability compared to its precursor.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₂O₄ | [2] |
| Molecular Weight | 336.5 g/mol | [2] |
| Formal Name | 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-prostaglandin E1 | [2] |
| SMILES | CCCCC1([H])C(CC--INVALID-LINK--[C@@H]1CC2=O)=O | |
| InChI Key | SMKXBJMWSIFUAU-YKNYVSNTSA-N | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | |
| Ethanol | >30 mg/mL | |
| DMSO | >25 mg/mL | |
| DMF | >25 mg/mL | |
| PBS (pH 7.2) | >1.4 mg/mL |
Metabolic Pathway and Formation of this compound
Prostaglandin E1 (PGE1) undergoes rapid in vivo metabolism. A key metabolic pathway involves the reduction of the C13-C14 double bond and oxidation of the 15-hydroxyl group to produce 13,14-dihydro-15-keto-PGE1.[4][5] This metabolite, however, is chemically unstable.[2] In the presence of a base, 13,14-dihydro-15-keto-PGE1 undergoes a non-enzymatic cyclization to form the stable this compound.[1][6][7] This stability makes this compound an ideal biomarker for accurately assessing the levels of PGE1 metabolism.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE1 as a Stable Biomarker for Cyclooxygenase-Dependent Prostaglandin E1 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) in the context of cyclooxygenase (COX) activity. While not a direct modulator of COX enzymes, this compound is a critical tool for researchers as a stable, downstream metabolite of Prostaglandin E1 (PGE1). Its measurement allows for the reliable estimation of in vivo PGE1 biosynthesis, which is directly dependent on the enzymatic activity of both COX-1 and COX-2 on the substrate dihomo-γ-linolenic acid (DGLA). This document details the metabolic pathways, downstream signaling, relevant experimental protocols, and quantitative data to support the use of this compound as a biomarker in research and drug development.
Introduction: The COX Pathway and Prostaglandin E1
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of polyunsaturated fatty acids into prostanoids, a class of lipid mediators with diverse physiological and pathological roles.[1] While the metabolism of arachidonic acid (AA) by COX to produce 2-series prostanoids (e.g., PGE2) is extensively studied, the conversion of dihomo-γ-linolenic acid (DGLA) to 1-series prostanoids, such as Prostaglandin E1 (PGE1), is also of significant biological importance.[2]
PGE1 exhibits a range of biological activities, including vasodilation and anti-inflammatory effects, which are in some cases distinct from those of PGE2.[2][3] The production of PGE1 is initiated by the action of COX-1 or COX-2 on DGLA.[1] Subsequently, the intermediate product, PGH1, is converted to PGE1 by prostaglandin E synthases (PGES).[4][5]
Due to the inherent instability of PGE1 and its initial metabolites in vivo, direct measurement of its production is challenging.[6] This has led to the use of its stable, base-catalyzed transformation product, this compound, as a reliable biomarker for estimating PGE1 biosynthesis and metabolism.[7]
This compound: A Stable Metabolite for Quantifying PGE1 Production
This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[7] Due to the rapid in vivo degradation of PGE1 and its early metabolites, quantifying the more stable downstream product, this compound, in biological fluids like plasma and urine provides a more accurate and integrated measure of systemic PGE1 production over time.[8]
Metabolic Pathway from PGE1 to this compound
The metabolic cascade leading to the formation of this compound involves several enzymatic and non-enzymatic steps. Understanding this pathway is crucial for interpreting this compound levels as a reflection of initial COX activity on DGLA.
Downstream Signaling of Prostaglandin E1
PGE1 exerts its biological effects by binding to specific G-protein coupled receptors known as E-prostanoid (EP) receptors.[7][9] There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4. The activation of these receptors by PGE1 initiates distinct intracellular signaling cascades, with the EP2 and EP4 receptors primarily coupled to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This increase in cAMP mediates many of PGE1's downstream effects, such as smooth muscle relaxation and modulation of inflammatory responses.[7]
Quantitative Data
As this compound is an indirect marker of COX activity, direct inhibitory concentrations (IC50) on COX enzymes are not applicable. For context, the following table summarizes the IC50 values of several common non-steroidal anti-inflammatory drugs (NSAIDs) on COX-1 and COX-2, providing a reference for researchers investigating the inhibition of the upstream enzymes responsible for prostaglandin synthesis.[12]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib | >100 | 25 | >4.0 |
| SC-560 | 0.0048 | 1.4 | 0.0034 |
Data sourced from a study using human peripheral monocytes.[12]
Reported Levels of PGE1 and its Metabolites
Studies have quantified endogenous levels of PGE1 and its metabolites in human plasma, which can serve as a baseline for experimental studies.
| Analyte | Plasma Concentration (pg/mL) |
| Endogenous PGE1 | 1.2 - 1.8 |
| Endogenous 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 |
| Endogenous 15-keto-PGE0 | 4.2 - 6.0 |
Data from a study in healthy male volunteers.[6] During intravenous infusion of PGE1, the levels of its metabolites increase significantly more than PGE1 itself, highlighting the rapid metabolism and the utility of measuring these downstream products.[6]
Experimental Protocols
In Vitro COX Activity Assay (Fluorometric Method)
This protocol provides a general method for measuring COX-1 and COX-2 activity in cell lysates or tissue homogenates.
Methodology:
-
Sample Preparation:
-
For cell lysates, wash approximately 2-6 x 10^6 cells with PBS, centrifuge, and resuspend the pellet in lysis buffer. Incubate on ice and then centrifuge to collect the supernatant.[13]
-
For tissue homogenates, wash tissue with PBS, add lysis buffer, and homogenize on ice. Centrifuge and collect the supernatant.[13]
-
-
Assay Reaction:
-
Prepare a reaction mix containing COX Assay Buffer, a fluorescent probe, and COX cofactor.[13]
-
In a 96-well plate, add the sample (cell lysate or tissue homogenate) to the wells. For distinguishing between COX isoforms, add a selective COX-1 inhibitor (e.g., SC-560) or a COX-2 inhibitor (e.g., Celecoxib) to parallel wells. A vehicle control (DMSO) is used for total COX activity.[13]
-
Add the reaction mix to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[14]
-
-
Initiation and Detection:
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
IC50 values can be calculated by plotting the percent inhibition against the log of the inhibitor concentration.
-
Quantification of PGE1 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA to quantify PGE1 in samples such as cell culture supernatants.
Methodology:
-
Sample Preparation:
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of a microtiter plate pre-coated with an anti-PGE1 antibody.[18][19]
-
Add a fixed amount of biotin-conjugated PGE1 to each well. This will compete with the PGE1 in the sample for binding to the antibody.[17]
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature.[15][17]
-
Wash the plate multiple times to remove unbound reagents.[15]
-
Add Avidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.[17]
-
Wash the plate again to remove unbound Avidin-HRP.[15]
-
-
Detection and Analysis:
-
Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.[17]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[19]
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE1 in the sample.[19]
-
Calculate the PGE1 concentration in the samples by comparing their absorbance to the standard curve.
-
Quantification of this compound in Urine by Mass Spectrometry
This protocol provides a conceptual workflow for the quantification of this compound's precursor, the major urinary metabolite of PGEs (PGE-M), which is converted to a bicyclic form for stable analysis.
Methodology:
-
Sample Pre-treatment:
-
Urine samples are treated with a strong base (e.g., NaOH) to convert the endogenous PGE metabolites into the stable bicyclic form.[20]
-
-
Internal Standard Spiking:
-
A stable isotope-labeled internal standard (e.g., deuterated Bicyclo-PGE-M) is added to each sample to account for variations in extraction and analysis.[21]
-
-
Extraction and Purification:
-
The sample is acidified and subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte of interest.[21]
-
-
Derivatization:
-
The extracted analyte is often derivatized (e.g., methyloxime, methyl ester) to improve its chromatographic properties and mass spectrometric detection.[21]
-
-
LC-MS/MS Analysis:
-
The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[22]
-
The analyte is separated by liquid chromatography and then detected by mass spectrometry using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.[21]
-
-
Quantification:
-
The concentration of Bicyclo-PGE-M in the original sample is calculated based on the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, and referenced against a standard curve. The final concentration is typically normalized to urinary creatinine levels.[20]
-
Conclusion
This compound serves as an invaluable tool for researchers in the field of eicosanoid biology and pharmacology. While it does not directly interact with or regulate COX enzymes, its stability makes it an excellent biomarker for quantifying the in vivo production of PGE1, a direct product of COX-1 and COX-2 activity on DGLA. By employing the robust experimental protocols detailed in this guide, scientists can accurately assess the activity of the COX-PGE1 axis, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutic interventions targeting this pathway.
References
- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. labrecon.in [labrecon.in]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bioelsa.com [bioelsa.com]
- 20. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifications of the major urinary metabolite of the E prostaglandins by mass spectrometry: evaluation of the method's application to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of Measuring Bicyclo-PGE1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA), plays a crucial role in a myriad of physiological and pathological processes.[1][2] Its potent vasodilatory, anti-inflammatory, and cytoprotective properties have led to its therapeutic use in various cardiovascular and ischemic conditions.[3] However, the direct measurement of PGE1 in biological systems is fraught with challenges due to its rapid metabolism and chemical instability. This has necessitated the identification and quantification of stable metabolites as reliable surrogates for in vivo PGE1 production and activity. Bicyclo-PGE1, a stable, base-catalyzed transformation product of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, has emerged as a key biomarker for this purpose. This technical guide provides a comprehensive overview of the physiological relevance of measuring this compound, detailed experimental protocols for its quantification, and an exploration of the underlying PGE1 signaling pathways.
Physiological Significance of PGE1 and the Rationale for Measuring this compound
PGE1 exerts a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, bronchodilation, and modulation of immune responses.[2] It is involved in processes such as maintaining ductal patency in neonates with congenital heart defects and has been investigated for its therapeutic potential in conditions like erectile dysfunction, critical limb ischemia, and pulmonary hypertension. Furthermore, emerging research highlights its role in pain mediation, bone resorption, and cancer progression.[1][4][5]
The in vivo assessment of PGE1's role in these processes is hampered by its short half-life. Following its synthesis, PGE1 is rapidly converted to 13,14-dihydro-15-keto-PGE1, which is itself unstable. This inherent instability makes consistent and accurate quantification of the primary metabolite challenging. To overcome this, a method involving the conversion of 13,14-dihydro-15-keto-PGE1 to the chemically stable this compound through alkaline treatment has been developed. Measuring this compound thus provides a more reliable and reproducible estimate of systemic PGE1 biosynthesis and metabolism.
Quantitative Data on PGE1 and its Metabolites
The following tables summarize available quantitative data on PGE1 and its metabolites in various biological contexts. It is important to note that reported concentrations can vary depending on the analytical method used and the specific patient population.
Table 1: Plasma Concentrations of PGE1 and its Metabolites in Humans
| Analyte | Condition | Concentration (pg/mL) | Analytical Method | Reference |
| PGE1 | Healthy Subjects | ~1-3 | GC-MS/MS | |
| 13,14-dihydro-PGE1 (PGE0) | Healthy Subjects | ~1-3 | GC-MS/MS | |
| 15-keto-13,14-dihydro-PGE1 | Healthy Subjects | ~2-15 | GC-MS/MS | |
| PGE1 | After 60 µg PGE1 infusion (2h) | 3-10 | GC-MS/MS | |
| 13,14-dihydro-PGE1 (PGE0) | After 60 µg PGE1 infusion (2h) | 8-17 | GC-MS/MS | |
| 15-keto-13,14-dihydro-PGE1 | After 60 µg PGE1 infusion (2h) | 115-205 | GC-MS/MS |
Table 2: Prostaglandin Levels in Cancer Tissue
| Analyte | Tissue Type | Finding | Reference |
| PGE1 | Human Breast Carcinoma | Higher content in neoplastic tissue compared to noncancerous tissue | [6] |
| Bicyclo-PGE2 | Plasma of Maxillofacial Carcinoma Patients | Significantly higher than in controls | [7] |
Experimental Protocols for Measuring this compound
The accurate quantification of this compound is critical for its use as a biomarker. Two primary analytical methods are employed: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that relies on the competitive binding of a radiolabeled antigen and a non-labeled antigen to a limited amount of antibody.
1. Sample Collection and Preparation:
-
Collect blood samples in pre-cooled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[7]
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -70°C until analysis.[7] Avoid repeated freeze-thaw cycles.[7]
2. Alkaline Conversion to this compound:
-
To a plasma aliquot, add a strong base (e.g., NaOH) and incubate at room temperature to facilitate the conversion of 13,14-dihydro-15-keto-PGE1 to this compound.
-
Neutralize the sample with an acid.
3. Radioimmunoassay Procedure:
-
Incubate the treated sample (containing this compound) with a specific anti-Bicyclo-PGE1 antibody and a known amount of radiolabeled this compound (e.g., tritiated).
-
During incubation, the unlabeled this compound in the sample competes with the radiolabeled this compound for binding to the antibody.
-
Separate the antibody-bound fraction from the free fraction (e.g., using a precipitating antibody or solid-phase separation).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Construct a standard curve using known concentrations of unlabeled this compound to determine the concentration in the unknown samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously.
1. Sample Preparation and Extraction:
-
Follow the same sample collection and initial preparation steps as for RIA.
-
Spike the plasma sample with a known amount of a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the prostaglandins from the plasma matrix. A common LLE method involves using a mixture of hexane and ethyl acetate.[8]
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. Alkaline Conversion:
-
The alkaline conversion step, as described in the RIA protocol, should be performed on the extracted sample prior to LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UPLC system for chromatographic separation. A C18 column is commonly used.
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and its corresponding product ion, providing high selectivity.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
Signaling Pathways of PGE1
PGE1 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][4][9][10] The specific cellular response to PGE1 is determined by the expression pattern of these receptors and their downstream signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins.[10] Upon PGE1 binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins.[1][4][10] Activation of these receptors by PGE1 stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and vasodilation.[1] The EP4 receptor can also activate the phosphatidylinositol 3-kinase (PI3K) pathway.[11]
EP3 Receptor Signaling
The EP3 receptor is unique in its ability to couple to multiple G-proteins, most commonly the Gi family.[9][10] Activation of the Gi pathway by PGE1 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This can counteract the effects of EP2 and EP4 activation. Some isoforms of the EP3 receptor can also couple to Gs or G12/13 proteins, leading to more complex downstream signaling.[9]
Visualizations
Caption: PGE1 Metabolism to Stable this compound.
Caption: this compound Measurement Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandins in breast cancer: relationship to disease stage and hormone status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E Receptor Subtype 4 Signaling in the Heart: Role in Ischemia/Reperfusion Injury and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Formation of Bicyclo-PGE1: A Technical Guide to the Base-Catalyzed Cyclization of 13,14-dihydro-15-keto PGE1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical transformation of 13,14-dihydro-15-keto prostaglandin E1 (13,14-dihydro-15-keto PGE1) into its stable bicyclic derivative, Bicyclo-PGE1. This conversion is a critical process for the accurate quantification of PGE1 metabolites in biological systems due to the inherent instability of the parent compound. This guide details the underlying chemical pathways, experimental protocols, and relevant quantitative data.
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in a myriad of physiological processes. Its in vivo activity is rapidly terminated through metabolic degradation, primarily forming 13,14-dihydro-15-keto PGE1. However, this major metabolite is chemically unstable, posing significant challenges for its direct measurement in biological matrices.[1] The spontaneous degradation of 13,14-dihydro-15-keto PGE1 proceeds through dehydration and subsequent intramolecular cyclization, particularly under alkaline conditions, to yield the chemically stable this compound.[2][3] This stability makes this compound an ideal analytical target for estimating the biosynthesis and metabolism of PGE1.
This guide will provide a comprehensive overview of the formation of this compound, including the reaction mechanism, detailed experimental procedures for its preparation, and a summary of the factors influencing the reaction kinetics.
Reaction Pathway and Mechanism
The formation of this compound from 13,14-dihydro-15-keto PGE1 is a base-catalyzed intramolecular cyclization reaction. The process is understood to occur in a stepwise manner:
-
Dehydration: The initial step involves the dehydration of the cyclopentanone ring of 13,14-dihydro-15-keto PGE1. This elimination of a water molecule is facilitated by either acidic or alkaline conditions and results in the formation of an α,β-unsaturated ketone intermediate, 13,14-dihydro-15-keto-PGA1.[2]
-
Intramolecular Cyclization: Under alkaline conditions, the enolate of the C-15 ketone attacks the C-11 position of the cyclopentenone ring. This intramolecular Michael addition leads to the formation of a new carbon-carbon bond and the characteristic bicyclo[3.3.0]octane ring system of this compound.
The overall transformation is illustrated in the signaling pathway diagram below.
Caption: Chemical pathway of this compound formation.
Quantitative Data
The conversion of 13,14-dihydro-15-keto PGE1 to this compound is influenced by several factors, with pH and temperature being the most critical. The decomposition of the parent compound has been shown to follow first-order kinetics.[1] While specific kinetic data for the PGE1 analog is not extensively published, the principles derived from studies on the analogous PGE2 metabolite are directly applicable.
| Parameter | Condition | Observation | Reference |
| pH | Elevated (Alkaline) | Promotes the cyclization to this compound. | [1][2] |
| Near Neutral (in the presence of albumin) | Albumin accelerates the decomposition and promotes the formation of the bicyclo product. | [1][2] | |
| Acidic | Catalyzes the initial dehydration step to the PGA intermediate. | [2] | |
| Temperature | Increased | Accelerates the rate of decomposition. | [1] |
| Albumin | Presence | Accelerates the decomposition of 13,14-dihydro-15-keto PGE1. | [1][2] |
Experimental Protocols
Objective: To convert 13,14-dihydro-15-keto PGE1 to this compound for subsequent analysis or use.
Materials:
-
13,14-dihydro-15-keto PGE1 standard
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (for neutralization, e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment
Experimental Workflow Diagram:
Caption: Workflow for the chemical conversion.
Procedure:
-
Preparation of the Starting Material: Dissolve a known quantity of 13,14-dihydro-15-keto PGE1 in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute with an aqueous buffer. For biological samples such as plasma or urine, the sample can often be used directly.
-
Alkalinization: To initiate the conversion, add a sufficient volume of NaOH solution to the sample to raise the pH to a strongly alkaline level (pH > 12). A typical procedure involves the addition of a small volume of a concentrated NaOH solution.[4]
-
Incubation: Incubate the alkaline mixture at room temperature for a period sufficient to ensure complete conversion. A 30-minute incubation has been reported to be effective for this purpose in the context of sample preparation for radioimmunoassays.[4] For preparative purposes, the reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization: After the incubation period, carefully neutralize the reaction mixture by adding an appropriate amount of HCl solution to bring the pH back to neutral (pH ~7).
-
Extraction (Optional, for purification): The this compound can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate. Perform the extraction multiple times to ensure a good recovery.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under a stream of inert gas (e.g., nitrogen) to obtain the crude this compound.
-
Purification (Optional, for high purity): For obtaining a highly purified standard, the crude product can be further purified using chromatographic techniques such as HPLC or column chromatography.
-
Storage: The purified this compound should be stored in an appropriate solvent at a low temperature (-20°C or below) to ensure long-term stability.
Conclusion
The conversion of 13,14-dihydro-15-keto PGE1 to the stable this compound is a fundamental technique in the study of prostaglandin metabolism. The base-catalyzed cyclization provides a reliable method to overcome the inherent instability of the primary PGE1 metabolite, thereby enabling accurate and reproducible quantification. The experimental protocol outlined in this guide, adapted from established analytical methodologies, provides a solid foundation for researchers, scientists, and drug development professionals to prepare and utilize this compound in their studies. Further optimization of reaction conditions may be necessary depending on the specific application, whether for analytical quantification or for the synthesis of a reference standard.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Bicyclo-PGE1 Radioimmunoassay (RIA) Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) in biological samples using a competitive radioimmunoassay (RIA) kit. This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1, and its measurement can be utilized to estimate the biosynthesis and metabolism of PGE1 in vivo.
The protocol outlined below is a representative procedure synthesized from established radioimmunoassay methods for prostaglandins.[1][2][3][4][5] Users should always refer to the specific instructions provided with their individual RIA kit for precise concentrations, volumes, and incubation times.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. The assay is based on the competition between a known quantity of radiolabeled this compound (the "tracer") and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. By constructing a standard curve using known concentrations of unlabeled this compound, the concentration in an unknown sample can be determined by interpolating its measured radioactivity.[6]
Materials and Reagents
While specific kit components will vary, a typical this compound RIA kit may contain the following:
-
This compound Standard
-
Anti-Bicyclo-PGE1 Antibody (Primary Antibody)
-
Radiolabeled this compound (e.g., ¹²⁵I-Bicyclo-PGE1)
-
Assay Buffer
-
Precipitating Reagent (e.g., a secondary antibody like Goat Anti-Rabbit IgG, and Normal Rabbit Serum)[3]
-
Wash Buffer
-
Control Samples
Materials Required but Not Provided:
-
Vortex mixer
-
Centrifuge
-
Gamma counter
-
Pipettes and pipette tips
-
Test tubes (e.g., polypropylene)
-
Distilled or deionized water
-
Refrigerator (4°C)
-
Freezer (-20°C)
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Dilute the concentrated assay buffer with distilled water as per the kit's instructions. This buffer is typically used for reconstituting other reagents and diluting samples.[3]
-
This compound Standards: Reconstitute the lyophilized this compound standard with the assay buffer to create a stock solution. Perform a serial dilution of the stock solution to generate a set of working standards with known concentrations.[3][5]
-
Antibody and Tracer: Reconstitute the antibody and radiolabeled tracer with the assay buffer to their working concentrations as specified in the kit manual. Store on ice until use.
-
Control Samples: Prepare positive and negative controls as per the kit's instructions.
Sample Preparation
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 1600 x g for 15 minutes at 4°C.[3] The resulting plasma can be stored at -70°C.[3] For some applications, extraction of prostaglandins from plasma may be recommended to remove interfering substances.[2][3][4]
-
Urine: Urine samples may require dilution and/or extraction prior to assay.
-
Tissue Homogenates: Tissues should be homogenized in an appropriate buffer and centrifuged to remove cellular debris. The supernatant can then be used for the assay.
Assay Procedure
-
Assay Setup: Label duplicate tubes for standards, controls, and unknown samples. Also, include tubes for Total Counts (TC) and Non-Specific Binding (NSB).
-
Pipetting:
-
Pipette the assay buffer into the NSB tubes.
-
Pipette the serially diluted standards, controls, and prepared samples into their respective tubes.
-
Pipette the primary antibody into all tubes except for the TC and NSB tubes.
-
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[3] This allows for the competitive binding to occur.
-
Tracer Addition: Add the radiolabeled this compound tracer to all tubes.
-
Second Incubation: Vortex the tubes again and incubate for another 16-24 hours at 4°C.[3]
-
Precipitation: Add the precipitating reagent (secondary antibody/normal serum mixture) to all tubes except the TC tubes. This will cause the antibody-bound complex to precipitate.
-
Third Incubation: Vortex and incubate at room temperature for 90-120 minutes.[3]
-
Separation: Add wash buffer to all tubes except the TC tubes. Centrifuge the tubes at a speed sufficient to pellet the precipitate (e.g., 1700-3000 x g) for 20 minutes.[3]
-
Decanting: Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the precipitate of all tubes using a gamma counter.
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100
-
Plot a standard curve of %B/B₀ versus the concentration of the this compound standards on a semi-log graph.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Quantitative Data Summary
The following table provides a representative example of the concentrations and volumes that might be used in a this compound RIA. Users must refer to their specific kit's manual for actual values.
| Reagent | Concentration/Dilution | Volume per Tube | Notes |
| This compound Standards | 10 - 1280 pg/mL | 100 µL | A series of 6-8 standards is typical.[3] |
| Primary Antibody | Varies by lot | 100 µL | Diluted to bind approximately 30-50% of the tracer. |
| Radiolabeled Tracer | Varies by lot | 100 µL | Typically ¹²⁵I-labeled. |
| Precipitating Reagent | Varies | 500 µL | A mixture of a second antibody and a carrier serum. |
| Sample/Control | Unknown | 100 µL | May require prior dilution to fall within the standard curve range. |
Visualizations
This compound RIA Experimental Workflow
Caption: A flowchart illustrating the major steps of the this compound radioimmunoassay protocol.
Simplified Prostaglandin E1 (PGE1) Signaling Pathway
This compound is a metabolite of PGE1. The parent compound, PGE1, exerts its biological effects by binding to G-protein coupled receptors known as EP receptors. The simplified diagram below illustrates the primary signaling cascades initiated by PGE1 binding to EP2/EP4 and EP1/EP3 receptors.
Caption: Simplified signaling pathways of Prostaglandin E1 (PGE1) through EP receptors.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 6. nbs-bio.com [nbs-bio.com]
Application Note: Quantitative Analysis of Bicyclo-Prostaglandin E1 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) in human plasma. This compound is a stable, base-catalyzed transformation product of the Prostaglandin E1 (PGE1) metabolite, 13,14-dihydro-15-keto PGE1.[1] Due to the instability of its precursor, quantifying this compound is a reliable strategy to estimate the in vivo biosynthesis and metabolism of PGE1.[1][2] The described method employs solid-phase extraction (SPE) for sample cleanup and utilizes a stable isotope-labeled internal standard for accurate quantification.
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in numerous physiological processes. Its primary metabolite, 13,14-dihydro-15-keto-PGE1, is biologically inactive and unstable.[3] This metabolite can be converted to a more stable product, this compound, allowing for more reliable measurement to reflect systemic PGE1 levels.[1][4] Accurate quantification of this compound is crucial in clinical research and drug development, particularly when studying pathways involving PGE1. LC-MS/MS offers high selectivity and sensitivity for analyzing prostanoids without the need for derivatization.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
PGE1 Metabolic Pathway
The following diagram illustrates the metabolic conversion of PGE1 to the stable this compound, which is the target analyte for this method.
Experimental Protocol
This protocol is based on established methods for prostanoid analysis from biological matrices.[7][8]
2.1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analog) as Internal Standard (IS)
-
HPLC-grade Methanol, Acetonitrile, Water, and Ethyl Acetate
-
Formic Acid (≥ 99.5%)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Human plasma (collected in tubes with anticoagulant and cyclooxygenase inhibitor)[9]
2.2. Sample Handling and Preparation Proper sample handling is critical for accurate results. Blood samples should be collected using pre-cooled tubes containing an anticoagulant and a cyclooxygenase inhibitor.[9] Plasma should be separated promptly and stored at -70°C or lower until analysis.[9]
2.3. Extraction Procedure: Solid-Phase Extraction (SPE) The following workflow outlines the sample extraction process.
Protocol Steps:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard (e.g., this compound-d4).
-
Acidify the sample to approximately pH 3.0 with formic acid.[7]
-
Condition a C18 SPE cartridge with methanol followed by water.[7]
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 15% (v/v) methanol and then hexane to remove interferences.[7]
-
Elute the analytes with methyl formate or ethyl acetate.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
2.4. LC-MS/MS Method Analysis is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 5 µL[7] |
| Column Temp. | Ambient |
| Gradient | Optimized for separation from isomers |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Capillary Voltage | 3500 V[7] |
| Source Temp. | 120 °C[7] |
| Desolvation Temp. | 360 °C[7] |
| Collision Gas | Argon[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions Note: Optimal cone voltages and collision energies should be determined empirically for the specific instrument used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
|---|---|---|---|
| This compound | 351.3 | 271.2 | Based on PGE2 fragmentation, common loss of H2O and CO2.[10] |
| This compound | 351.3 | 189.1 | A more specific fragment may be required to avoid interference.[10] |
| This compound-d4 (IS) | 355.3 | 275.2 | Corresponds to the transition for the analyte. |
Results and Performance Characteristics
A well-validated method should demonstrate linearity, accuracy, precision, and a sufficient lower limit of quantification (LLOQ) for the intended application.
Table 4: Typical Method Performance (Values are illustrative and should be established during method validation)
| Parameter | Target Value |
|---|---|
| Linearity (r²) | > 0.99 |
| LLOQ | 10-50 pg/mL[11] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The LC-MS/MS method presented provides a selective and sensitive protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for accurate and precise quantification. This method is suitable for use in clinical studies and pharmacokinetic analyses where reliable measurement of PGE1 metabolism is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. On the metabolism of prostaglandin E1 administered intravenously to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bicyclo-PGE1 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1 is a stable, base-catalyzed transformation product of the 13,14-dihydro-15-keto metabolite of Prostaglandin E1 (PGE1). Its stability makes it a reliable urinary marker for estimating the in vivo biosynthesis and metabolism of PGE1. Accurate and precise quantification of this compound in biological matrices is crucial for studies investigating the physiological and pathological roles of PGE1, as well as for pharmacokinetic assessments in drug development.
This document provides detailed protocols for the sample preparation of this compound from biological fluids, specifically urine and plasma, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on the relevant signaling pathways of its parent compound, PGE1.
Data Presentation
Quantitative data for a validated LC-MS/MS method for the analysis of prostaglandins, including PGE1, is summarized below. While specific data for this compound is not available in the cited literature, these values for the structurally similar PGE1 provide a reasonable estimate for expected analytical performance.
Table 1: Quantitative Performance of a Validated LC-MS/MS Method for Prostaglandin Analysis
| Analyte | Linearity Range (pg/µL) | Correlation Coefficient (r) | Limit of Detection (LOD) (pg on column) | Limit of Quantitation (LOQ) (pg on column) |
| PGE1 | 1 - 100 | 0.951 | 2 | 5 |
| Data adapted from a study on the lipidomic analysis of prostanoids by electrospray liquid chromatography/tandem mass spectrometry.[1] |
Table 2: Recovery of Prostaglandins from Biological Samples using Solid-Phase Extraction
| Analyte | Average Recovery (%) |
| PGE1 | 83 - 116 |
| Recovery rates are dependent on the specific biological matrix.[1] |
Experimental Protocols
I. Sample Collection and Initial Handling
Proper sample collection and handling are critical to prevent the degradation of prostaglandins and ensure the accuracy of the analytical results.
Materials:
-
Collection tubes (polypropylene)
-
Cyclooxygenase inhibitor (e.g., Indomethacin)
-
Centrifuge
-
-80°C freezer
Protocol:
-
For plasma samples, collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a cyclooxygenase inhibitor such as indomethacin to a final concentration of 10-15 µM to prevent enzymatic formation of prostaglandins.
-
Centrifuge the blood sample at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma.
-
For urine samples, collect a random urine specimen in a sterile container.
-
Immediately freeze the plasma or urine samples at -80°C until extraction. Avoid multiple freeze-thaw cycles.[2]
II. Solid-Phase Extraction (SPE) of this compound
This protocol describes the extraction and purification of this compound from urine or plasma using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE cartridges (e.g., Bond-Elut™, Sep-Pak™)
-
Internal standard (e.g., deuterated PGE1)
-
2M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Sample Acidification:
-
Thaw the frozen urine or plasma samples on ice.
-
Spike the samples with an appropriate internal standard (e.g., PGE1-d4) to correct for extraction losses.
-
Acidify the samples to a pH of approximately 3.5 by adding 2M HCl. This is typically around 50 µL of HCl per 1 mL of sample.[3]
-
Incubate the acidified samples at 4°C for 15 minutes.
-
Centrifuge the samples to remove any precipitate.[3]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing it with 20 mL of ethanol followed by 20 mL of deionized water.[3]
-
-
Sample Loading:
-
Apply the acidified and clarified sample to the conditioned C18 cartridge.
-
Maintain a slow flow rate of approximately 0.5 mL/minute, which can be achieved using a slight positive pressure or vacuum.[3]
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Follow with a wash of 10 mL of hexane to remove non-polar, interfering lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample thoroughly before transferring it to an autosampler vial for analysis.
-
Visualizations
PGE1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGE1 signaling through EP receptors and downstream pathways.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps involved in the analysis of this compound from biological samples.
Caption: Workflow for this compound sample preparation and analysis.
References
Application Notes and Protocols: Studying Prostaglandin E1 (PGE1) Metabolism with its Stable Analog, Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a potent lipid autacoid derived from dihomo-γ-linolenic acid, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Its therapeutic potential is significant; however, its short biological half-life, primarily due to rapid metabolism, presents challenges for both in vivo studies and therapeutic applications.[3] The primary metabolic pathway involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), rendering the molecule inactive.[4][5]
To overcome the inherent instability of PGE1 and its primary metabolites, a stable analog, Bicyclo-PGE1, is often utilized in research. This compound is a stable, base-catalyzed transformation product of the initial PGE1 metabolite, 13,14-dihydro-15-keto PGE1.[6][7] Due to the instability of 13,14-dihydro-15-keto PGE1, quantifying this compound serves as a reliable method to estimate the biosynthesis and metabolism of PGE1 in vivo.[6]
These application notes provide detailed protocols for studying PGE1 metabolism using this compound as a key analyte. The protocols cover in vitro cell-based assays, enzymatic activity assessment of 15-PGDH, and analytical methods for metabolite quantification.
Key Signaling Pathway and Metabolic Conversion
PGE1 exerts its biological effects by binding to specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors.[2][8] The subsequent signaling cascade often involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] The metabolic inactivation of PGE1 is a rapid process initiated by 15-PGDH.
References
- 1. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 3. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic evidence of a distinct regulatory site on 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sapphire North America [sapphire-usa.com]
- 7. nbs-bio.com [nbs-bio.com]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
In Vivo Applications of Bicyclo-PGE1 Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a potent lipid mediator, plays a crucial role in various physiological and pathological processes, including inflammation, vasodilation, and cytoprotection. However, its short in vivo half-life and rapid metabolism make direct measurement challenging and often impractical for assessing its biosynthesis and metabolic flux. A key metabolite, 13,14-dihydro-15-keto-PGE1, is also unstable. To overcome this, researchers can utilize the measurement of Bicyclo-PGE1, a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[1] This allows for a more reliable estimation of PGE1's biosynthesis and metabolism in vivo. These application notes provide detailed protocols and data for the in vivo measurement of this compound, aiding researchers in pharmacology, drug development, and various biomedical fields.
Core Applications
The measurement of this compound is a valuable tool for:
-
Assessing Inflammation: PGE1 is a key mediator of inflammation. Tracking its metabolism via this compound can provide insights into the inflammatory status in preclinical models of diseases such as arthritis and inflammatory bowel disease.
-
Cardiovascular Research: Given PGE1's vasodilatory properties, monitoring its metabolism can be crucial in studies related to cardiovascular diseases, including cardiac hypertrophy and peripheral arterial disease.
-
Drug Development: For novel therapeutics targeting the prostaglandin pathway, measuring this compound can serve as a key pharmacodynamic biomarker to assess target engagement and drug efficacy.
-
Pain Research: PGE1 is implicated in pain pathways. Its measurement can be relevant in preclinical pain models to understand the mechanisms of action of analgesic compounds.[2]
-
Urology: PGE1 is used in the treatment of erectile dysfunction.[3] Monitoring its metabolism can be relevant in research related to this condition.
Quantitative Data Summary
The following tables summarize quantitative data for PGE1 metabolites from in vivo studies. While specific this compound concentration data is limited in publicly available literature, the provided data on its precursor and a similar bicyclic metabolite (PGE-MUM) offer a valuable reference for expected ranges and study design.
Table 1: Plasma Concentrations of PGE1 and its Metabolites in Human Subjects
| Analyte | Condition | Plasma Concentration (pg/mL) | Reference |
| PGE1 | Endogenous | 1.2 - 1.8 | [4] |
| 13,14-dihydro-PGE1 (PGE0) | Endogenous | 0.8 - 1.3 | [4] |
| 15-keto-13,14-dihydro-PGE1 | Endogenous | 4.2 - 6.0 | [4] |
| PGE1 | During Intravenous Infusion (60 µg over 120 min) | ~2x increase over endogenous levels | [4] |
| 13,14-dihydro-PGE1 (PGE0) | During Intravenous Infusion (60 µg over 120 min) | ~8x increase over endogenous levels | [4] |
| 15-keto-13,14-dihydro-PGE1 | During Intravenous Infusion (60 µg over 120 min) | ~20x increase over endogenous levels | [4] |
Table 2: Urinary Concentrations of a Bicyclic PGE Metabolite (PGE-MUM) in Humans
| Population | Condition | Urinary PGE-MUM Concentration (µg/g creatinine) | Reference |
| Healthy Non-smoking Males | - | 28.8 | [5] |
| Healthy Non-smoking Females | - | 19.9 | [5] |
| Patients with CEAS | Chronic Enteropathy | 102.7 (median) | [6] |
| Patients with Crohn's Disease | - | 27.9 (median) | [6] |
Signaling and Metabolic Pathways
Caption: PGE1 signaling and metabolic pathway.
Experimental Protocols
Protocol 1: Sample Collection and Preparation for this compound Measurement
Objective: To collect and process biological samples (plasma, urine, or tissue homogenate) for the subsequent measurement of this compound.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Vortex mixer
-
Storage vials
-
Phosphate-buffered saline (PBS), pH 7.4
-
Indomethacin or other cyclooxygenase inhibitor (optional, for plasma to prevent ex vivo prostaglandin synthesis)
-
1N NaOH
-
1N HCl
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Nitrogen gas supply for evaporation
Procedure:
-
Plasma Collection: a. Collect whole blood into tubes containing an anticoagulant. It is recommended to add a cyclooxygenase inhibitor like indomethacin to the collection tube to prevent ex vivo formation of prostaglandins. b. Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C. c. Carefully aspirate the plasma supernatant and transfer to a clean storage vial. d. Store plasma samples at -80°C until analysis.
-
Urine Collection: a. Collect spot or 24-hour urine samples. b. For spot samples, it is recommended to normalize the final this compound concentration to urinary creatinine levels. c. Centrifuge urine samples at 1,500 x g for 10 minutes to remove any sediment. d. Transfer the supernatant to a clean storage vial. e. Store urine samples at -80°C until analysis.
-
Tissue Homogenate Preparation: a. Excise tissues of interest and immediately snap-freeze in liquid nitrogen. b. Homogenize the frozen tissue in cold PBS (pH 7.4) on ice. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant for analysis. e. Store tissue homogenates at -80°C until analysis.
Protocol 2: Conversion of 13,14-dihydro-15-keto-PGE1 to this compound
Objective: To chemically convert the unstable 13,14-dihydro-15-keto-PGE1 in the biological sample to the stable this compound for accurate quantification.
Procedure:
-
Thaw the prepared biological samples (plasma, urine, or tissue homogenate) on ice.
-
To 1 mL of the sample, add 1N NaOH to raise the pH to >12. The exact volume of NaOH will need to be optimized depending on the sample matrix and its buffering capacity. A common starting point is to add 1/10th volume of 1N NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30-60 minutes) to facilitate the cyclization reaction. These conditions should be optimized and validated for consistency.
-
After incubation, neutralize the sample by adding an equivalent amount of 1N HCl to bring the pH back to neutral (~pH 7).
-
The sample is now ready for purification and analysis.
Protocol 3: Solid Phase Extraction (SPE) for this compound Purification
Objective: To purify and concentrate this compound from the biological matrix prior to analysis by immunoassay or LC-MS/MS.
Procedure:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the alkali-treated and neutralized sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water or hexane) to remove less polar impurities.
-
Elute this compound from the cartridge with 5 mL of a suitable organic solvent such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate buffer for the chosen analytical method (e.g., EIA buffer for immunoassay or mobile phase for LC-MS/MS).
Protocol 4: Quantification of this compound by Immunoassay (Conceptual Outline)
Objective: To quantify the concentration of this compound in the purified sample extract using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Procedure:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Add the reconstituted samples, standards, and a this compound-tracer (e.g., labeled with an enzyme or radioisotope) to wells of a microplate pre-coated with an antibody specific for this compound.
-
Incubate the plate to allow for competitive binding between the sample/standard this compound and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
For EIA, add a substrate that reacts with the enzyme on the tracer to produce a colorimetric or chemiluminescent signal. For RIA, measure the radioactivity.
-
The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Calculate the concentration of this compound in the samples by interpolating their signal on the standard curve.
Protocol 5: Quantification of this compound by LC-MS/MS (Conceptual Outline)
Objective: To quantify the concentration of this compound in the purified sample extract using liquid chromatography-tandem mass spectrometry.
Procedure:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Inject the reconstituted samples and standards onto an LC system equipped with a suitable column (e.g., C18).
-
Separate this compound from other components using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Experimental Workflows
Caption: Experimental workflow for this compound measurement.
Logical Relationships
Caption: Logical relationship for this compound as a surrogate marker.
References
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erectile dysfunction - Wikipedia [en.wikipedia.org]
- 4. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Bicyclo-PGE1 from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a potent lipid autacoid, plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.[1] Due to its therapeutic potential, synthetic forms of PGE1, such as Alprostadil, are used in clinical settings.[1] However, PGE1 is rapidly metabolized in vivo, primarily to 13,14-dihydro-PGE1 (PGE0) and 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0).[2] The inherent instability of these metabolites makes direct quantification challenging.
Bicyclo-PGE1 is a stable, base-catalyzed breakdown product of PGE1's primary metabolites. Its quantification in biological fluids such as plasma and urine provides a reliable and integrated measure of endogenous PGE1 production and metabolism. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological fluids, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Prostaglandin E1 (PGE1)
PGE1 exerts its biological effects by binding to specific G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[3][4] The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses.
Caption: PGE1 signaling through EP receptors.
Experimental Protocol: this compound Extraction and Analysis
This protocol details the solid-phase extraction (SPE) of this compound from plasma or urine, followed by quantification using LC-MS/MS.
Materials and Reagents
-
Biological fluid (Plasma or Urine)
-
This compound standard
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Solid-Phase Extraction (SPE) cartridges (Octadecyl-bonded silica, C18)
-
Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ethyl acetate
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Ultrapure water
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Phosphate buffer (0.1 M, pH 5.0)
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Nitrogen gas evaporator
-
Centrifuge
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LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Collection and Storage: Collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. For urine, collect a mid-stream sample. Immediately freeze samples at -80°C until analysis to prevent degradation of PGE1 metabolites.
-
Internal Standard Spiking: Thaw frozen samples on ice. To 500 µL of plasma or urine, add the deuterated internal standard (e.g., this compound-d4) to a final concentration of 1 ng/mL. Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 50 µL of 2M formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 SPE cartridge.
Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction Workflow.
Detailed SPE Procedure
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the prepared biological sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities. Follow with a wash of 2 mL of hexane to remove non-polar lipids.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of ethyl acetate or methanol. Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would start at 40% B, increasing to 80% B over several minutes to ensure separation from other components.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard need to be determined by direct infusion of the standards. For related compounds like PGE1, a common transition is m/z 353 → 317.[5] Similar transitions would be expected for this compound.
-
Data Presentation
The following tables summarize typical performance data for prostaglandin analysis using SPE and LC-MS/MS. These values are for related prostaglandins (PGE1 and PGE2) and should be considered as a reference. Method validation for this compound should be performed to establish specific performance characteristics.
Table 1: Solid-Phase Extraction Recovery of Prostaglandins from Biological Fluids
| Analyte | Biological Matrix | SPE Sorbent | Recovery (%) | Reference |
| PGE2 | Cell Supernatant | C18 | 92.0 ± 4.9 | [6] |
| PGD2 | Cell Supernatant | C18 | 77.0 ± 3.0 | [6] |
| PGE2 & Metabolites | Urine, Plasma | Octadecyl-bonded silica | >90 | [7] |
| Various Drugs | Urine | C18AR/MP3 | 75-100 | [8] |
Table 2: LC-MS/MS Method Performance for Prostaglandin Analysis
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| PGE2 | 20 pg/mL | 100 pg/mL | >0.999 | [6] |
| PGD2 | 20 pg/mL | 100 pg/mL | >0.999 | [6] |
| PGE1 | - | 10 pg/mL | - | [9] |
| 8-iso-PGF2α | 15 pg/mL | - | >0.9996 | [10] |
| Various Prostanoids | 0.5-50 pg | 2-100 pg | - | [5] |
Table 3: Precision and Accuracy of Prostaglandin Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Reference |
| PGE2 | 1 | 4.52 | 2.43 | 97.2 | [6] |
| PGE2 | 10 | 0.57 | 1.26 | 100.8 | [6] |
| PGD2 | 1 | 2.76 | 2.12 | 99.8 | [6] |
| PGD2 | 10 | 0.89 | 1.55 | 100.4 | [6] |
Conclusion
This protocol provides a comprehensive framework for the extraction and quantification of this compound from biological fluids. The use of solid-phase extraction followed by LC-MS/MS analysis offers high sensitivity and specificity, enabling the reliable measurement of this stable PGE1 metabolite. Researchers and drug development professionals can adapt this methodology to investigate the pharmacokinetics of PGE1-based therapeutics and to explore the role of endogenous PGE1 in various physiological and pathological conditions. It is essential to perform a full method validation for this compound to ensure data accuracy and reliability for specific research applications.
References
- 1. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 2. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Bicyclo-PGE1 Assay Development Technical Support Center
Welcome to the technical support center for Bicyclo-PGE1 assay development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: Prostaglandin E1 (PGE1) is a biologically active lipid mediator involved in various physiological and pathological processes. However, PGE1 is rapidly metabolized in vivo to an unstable intermediate, 13,14-dihydro-15-keto-PGE1. This metabolite is difficult to measure accurately due to its inherent instability.[1] To overcome this, a stable derivative, this compound, is created through a base-catalyzed transformation of the unstable metabolite.[1] Therefore, quantifying this compound serves as a reliable method to estimate the in vivo biosynthesis and metabolism of PGE1.
Q2: What is the basic principle of a this compound immunoassay?
A2: Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on a microplate. After washing away unbound substances, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Q3: Which sample types are suitable for this compound measurement?
A3: this compound can be measured in various biological fluids, including plasma, serum, urine, saliva, and cell culture supernatants.[2][3] The choice of sample type depends on the specific research question.
Q4: How should I store my samples before analysis?
A4: Proper sample storage is crucial to prevent degradation of the target analyte. For long-term storage, it is recommended to store samples at -80°C. For short-term storage, -20°C is generally acceptable. It is important to avoid repeated freeze-thaw cycles, which can lead to degradation of prostaglandins.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound assay development and provides potential causes and solutions.
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order and volume as per the protocol. |
| Inactive conjugate or substrate. | Verify the expiration dates of all reagents. Prepare fresh substrate solution for each experiment. | |
| Incomplete conversion to this compound. | Ensure the base-catalyzed conversion step was performed correctly with appropriate pH and incubation time. | |
| Improper storage of standards or samples. | Aliquot standards and samples to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells between washes. |
| Cross-reactivity with other molecules. | Check the cross-reactivity profile of the antibody. If significant cross-reactivity is suspected, sample purification may be necessary. | |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration experiment. | |
| Poor Standard Curve | Improper preparation of standards. | Prepare fresh standards for each assay. Ensure accurate serial dilutions. |
| Incorrect curve fitting model. | Use a four-parameter logistic (4-PL) curve fit for competitive ELISAs. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. | |
| Incomplete mixing of reagents. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Sample Values Are Out of Range | Analyte concentration is too high or too low. | Dilute samples with high concentrations and re-assay. For samples with low concentrations, a more sensitive assay or a sample concentration step may be required. |
| Matrix effects. | See the "Matrix Effects" section below for troubleshooting strategies. |
Matrix Effects
Matrix effects occur when components in the sample (e.g., proteins, lipids, salts) interfere with the antibody-antigen binding, leading to inaccurate quantification.
Q5: How can I identify matrix effects?
A5: A spike and recovery experiment is a common method to assess matrix effects. A known amount of this compound standard is "spiked" into the sample matrix and the recovery is calculated. A recovery significantly different from 100% (typically outside of 80-120%) suggests the presence of matrix effects.[4]
Q6: How can I mitigate matrix effects?
A6:
-
Sample Dilution: Diluting the sample with the assay buffer can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[4]
-
Solid-Phase Extraction (SPE): SPE can be used to purify and concentrate this compound from complex matrices, thereby removing interfering components.
-
Matrix Matching: Preparing standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.
Experimental Protocols
Protocol 1: Base-Catalyzed Conversion of 13,14-dihydro-15-keto-PGE1 to this compound
This protocol describes the fundamental principle of the conversion. Note: Specific volumes, concentrations, and incubation times may vary depending on the assay kit and sample type. Always refer to the manufacturer's instructions.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Purification (Optional but Recommended): Use solid-phase extraction (SPE) to purify the sample and remove interfering substances.
-
Base Treatment: Add a strong base (e.g., sodium hydroxide) to the purified sample to raise the pH. The exact final pH and concentration of the base should be optimized.
-
Incubation: Incubate the sample at an elevated temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes) to facilitate the chemical conversion to this compound.
-
Neutralization: Neutralize the sample with an acid (e.g., hydrochloric acid) to stop the reaction and bring the pH back to a range compatible with the immunoassay.
-
Assay: The sample containing the stable this compound is now ready for quantification using a competitive ELISA.
Protocol 2: General Competitive ELISA Workflow for this compound
-
Prepare Reagents: Bring all reagents to room temperature. Prepare standard dilutions and any necessary sample dilutions.
-
Add Standards and Samples: Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate: Add the enzyme-conjugated this compound to each well.
-
Incubate: Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add Substrate: Add the substrate solution to each well.
-
Incubate for Color Development: Incubate the plate for a specified time to allow the color to develop.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate Results: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data
The following tables provide representative data for prostaglandin immunoassays. Note that performance characteristics can vary between different assay kits and laboratories.
Table 1: Representative Performance Characteristics of a Prostaglandin E1 ELISA Kit
| Parameter | Value |
| Assay Range | 39 - 2500 pg/mL |
| Sensitivity (LOD) | 15.6 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| (Data adapted from a commercially available PGE1 ELISA kit manual and should be considered as an example.) |
Table 2: Cross-Reactivity Profile of a Prostaglandin E1 Antibody
| Compound | Cross-Reactivity (%) |
| Prostaglandin E1 | 100 |
| Prostaglandin E2 | 43 |
| Prostaglandin E3 | 12 |
| 13,14-dihydro-15-keto-PGE1 | < 0.01 |
| Prostaglandin F1α | < 0.01 |
| (Data adapted from a commercially available PGE1 ELISA kit manual. Cross-reactivity for this compound specific antibodies should be confirmed with the kit manufacturer.) |
Table 3: Recovery of PGE1 in Different Sample Matrices
| Sample Matrix | Average Recovery (%) |
| Cell Culture Media | 95 |
| Human Serum | 90 |
| Human Plasma (EDTA) | 105 |
| Human Urine | 88 |
| Human Saliva | 98 |
| (Data adapted from a commercially available PGE1 ELISA kit manual.) |
Visualizations
Caption: Workflow from in vivo PGE1 metabolism to laboratory quantification.
Caption: Simplified signaling pathways of Prostaglandin E1 (PGE1) via EP receptors.
References
Technical Support Center: Optimizing Plasma Sample Processing for Bicyclo-PGE1 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo-PGE1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement in plasma important?
This compound is a stable, chemically modified derivative of Prostaglandin E1 (PGE1). PGE1 is a potent but unstable lipid mediator involved in various physiological processes, including vasodilation, inflammation, and platelet aggregation. Due to the inherent instability of primary prostaglandins in plasma, the quantification of more stable metabolites or derivatives like this compound is often preferred for reliable assessment of PGE1's biological activity and for pharmacokinetic studies.
Q2: What are the critical pre-analytical factors to consider when collecting plasma for this compound analysis?
To ensure reproducible and accurate results, it is crucial to control several pre-analytical variables. Based on studies of the closely related compound bicyclo-PGE2, the following factors are of high importance[1]:
-
Patient State: The patient should be at rest for at least 30 minutes before blood collection.
-
Blood Collection Technique: Avoid venous occlusion and use a consistent needle diameter for all draws.
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Anticoagulant: Use a pre-cooled anticoagulant. While various anticoagulants can be used, EDTA is common for prostaglandin analysis.
-
Cyclooxygenase Inhibition: The addition of a cyclooxygenase inhibitor, such as indomethacin, to the collection tube is necessary to prevent the artificial formation of prostaglandins after sample collection.
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Temperature Control: The entire sample processing should be performed at a controlled, cool temperature (e.g., on ice).
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Storage: Plasma samples should be stored at -70°C or lower.
-
Freeze-Thaw Cycles: Samples should be thawed only once before analysis.
Q3: What are the recommended methods for quantifying this compound in plasma?
The most common methods for quantifying prostaglandins and their metabolites in plasma are immunoassays (such as Radioimmunoassay - RIA) and chromatographic methods coupled with mass spectrometry (LC-MS/MS).
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Radioimmunoassay (RIA): RIA can be a highly sensitive and specific method, especially when using an antibody raised specifically against the bicyclo-derivative of the prostaglandin[2]. A direct RIA may even be performed on plasma without prior extraction, simplifying the workflow.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to measure multiple analytes simultaneously. It typically requires a sample extraction and purification step to remove interfering substances from the plasma matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation during collection/processing: Inadequate cooling, no cyclooxygenase inhibitor. | Ensure blood collection tubes contain a cyclooxygenase inhibitor (e.g., indomethacin) and are kept on ice. Process samples in a refrigerated centrifuge. |
| Inefficient extraction: Incorrect solvent polarity, pH, or SPE cartridge conditioning. | Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for binding to the SPE sorbent. Use fresh, high-purity solvents. | |
| Analyte instability during storage: Improper storage temperature, multiple freeze-thaw cycles. | Store plasma samples at -70°C or colder. Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.[1] | |
| High inter-sample variability | Inconsistent pre-analytical handling: Variations in patient rest time, blood draw technique, or processing time. | Standardize the entire pre-analytical workflow for all samples.[1][3][4][5][6][7][8][9][10][11] |
| Matrix effects in LC-MS/MS: Co-eluting substances from the plasma that suppress or enhance ionization. | Improve sample cleanup. Consider a more rigorous extraction method or the use of a different chromatographic column. Incorporate a stable isotope-labeled internal standard. | |
| Poor reproducibility in RIA | Issues with antibody or radiolabel: Degradation of antibody or radiolabeled tracer. | Store antibody and tracer according to the manufacturer's instructions. Prepare fresh dilutions for each assay. |
| Incomplete separation of bound and free tracer: Inefficient precipitation or adsorption step. | Optimize the separation technique (e.g., charcoal concentration, incubation time). | |
| Hemolysis in samples | Improper blood collection or handling: Traumatic blood draw, vigorous mixing. | Use proper phlebotomy techniques. Gently invert tubes to mix with anticoagulant. |
Data Presentation
Table 1: Summary of Recommended Plasma Sample Handling and Storage Conditions for this compound Analysis (adapted from bicyclo-PGE2 guidelines)
| Parameter | Recommendation | Rationale | Reference |
| Patient State | 30 minutes rest before sampling | To minimize physiological fluctuations in prostaglandin levels. | [1] |
| Anticoagulant | Pre-cooled EDTA | To prevent coagulation and chelate divalent cations that can activate enzymes. Cooling minimizes ex vivo synthesis. | [1] |
| Enzyme Inhibitor | Cyclooxygenase inhibitor (e.g., Indomethacin) | To prevent artificial prostaglandin synthesis by platelets and other blood cells after collection. | [1] |
| Processing Temperature | 4°C (on ice) | To minimize enzymatic activity and analyte degradation. | [1] |
| Centrifugation | Promptly after collection at 4°C | To separate plasma from cellular components that can interfere with the assay or degrade the analyte. | |
| Storage Temperature | -70°C or colder | To ensure long-term stability of the analyte. | [1] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Repeated freezing and thawing can lead to degradation of prostaglandins. | [1] |
Table 2: Qualitative Comparison of Analytical Methods for this compound Quantification
| Feature | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High (with a specific antibody) | Very High |
| Sensitivity | High to Very High | Very High |
| Throughput | High (for plate-based assays) | Moderate to High |
| Sample Preparation | Can be minimal (direct assay) or require extraction | Typically requires extraction and purification |
| Multiplexing | Limited | Can measure multiple analytes simultaneously |
| Instrumentation | Gamma counter | LC-MS/MS system |
| Cost per sample | Generally lower | Generally higher |
| Development time | Can be lengthy if a new antibody is required | Method development can be complex |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for this compound Analysis
This protocol is adapted from best practices for prostaglandin measurement and guidelines for bicyclo-PGE2.[1]
Materials:
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Pre-cooled vacuum blood collection tubes containing K2EDTA and a cyclooxygenase inhibitor (e.g., indomethacin at a final concentration of 10 µg/mL).
-
Phlebotomy supplies.
-
Ice bucket.
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Refrigerated centrifuge.
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Cryovials for plasma storage.
Procedure:
-
Ensure the subject has been at rest for at least 30 minutes prior to blood collection.
-
Collect whole blood into the pre-cooled collection tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and inhibitor.
-
Place the tube on ice immediately.
-
Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
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Transfer the plasma to appropriately labeled cryovials in single-use aliquots.
-
Immediately store the plasma aliquots at -70°C or colder until analysis.
Protocol 2: this compound Quantification by Radioimmunoassay (RIA) (Adapted from a bicyclo-PGEM RIA protocol)
This protocol is a conceptual adaptation of a direct RIA for a related bicyclo-prostaglandin metabolite and would require a specific antibody and radiolabeled tracer for this compound.[2]
Materials:
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Plasma samples collected as per Protocol 1.
-
This compound specific antibody.
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Radiolabeled this compound (e.g., [³H]-Bicyclo-PGE1).
-
This compound standards of known concentrations.
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Assay buffer.
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Dextran-coated charcoal or other separation agent.
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Scintillation vials and scintillation fluid.
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Gamma counter.
Procedure:
-
Prepare a standard curve by serially diluting the this compound standard in the assay buffer.
-
In assay tubes, add a defined volume of plasma sample, standard, or quality control.
-
Add a specific dilution of the this compound antibody to each tube.
-
Add a known amount of radiolabeled this compound to each tube.
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Vortex and incubate the tubes for a specified time and temperature (e.g., overnight at 4°C) to allow for competitive binding.
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Add dextran-coated charcoal to each tube to adsorb the free (unbound) radiolabeled this compound.
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Incubate for a short period on ice and then centrifuge to pellet the charcoal.
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Decant the supernatant (containing the antibody-bound radiolabeled this compound) into a scintillation vial.
-
Add scintillation fluid, vortex, and measure the radioactivity in a gamma counter.
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Calculate the concentration of this compound in the samples by comparing the counts to the standard curve.
Protocol 3: this compound Quantification by LC-MS/MS
This protocol provides a general workflow for prostaglandin analysis by LC-MS/MS and would need to be optimized for this compound.
Materials:
-
Plasma samples collected as per Protocol 1.
-
Internal standard (e.g., a stable isotope-labeled this compound).
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Solid-phase extraction (SPE) cartridges (e.g., C18).
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Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate, hexane, formic acid).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the plasma with the internal standard.
-
Acidify the plasma to approximately pH 3 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by an aqueous wash to remove polar impurities.
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Elute the this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
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Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
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Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: PGE1 Signaling Pathways via EP Receptors.
Caption: Experimental Workflow for this compound Plasma Analysis.
References
- 1. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. The impact of preanalytical variability in clinical trials: are we underestimating the issue? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the sensitivity of Bicyclo-PGE1 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Bicyclo-PGE1 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a stable derivative of a major urinary metabolite of Prostaglandin E1 (PGE1). PGE1 has numerous biological functions, including vasodilation and platelet aggregation inhibition.[1] Accurate and sensitive measurement of its metabolites, like this compound, is crucial for assessing inflammatory status and for pharmacokinetic studies of PGE1-based drugs.
Q2: Which are the most common methods for this compound detection?
The most common methods for this compound detection are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Radioimmunoassay (RIA) has also been used. LC-MS/MS is highly sensitive and specific, while ELISA is a more widely available and high-throughput method.
Q3: What is the achievable sensitivity for this compound detection?
The sensitivity of this compound detection is method-dependent. Commercially available ELISA kits for PGE1, a related compound, typically have a sensitivity in the range of 5-15 pg/mL.[1] LC-MS/MS methods can achieve even lower limits of quantification (LLOQ), often in the low pg/mL range, with an LLOQ of 10 pg/mL being reported for PGE1 in plasma.[2]
Q4: How should I prepare and store my samples for this compound analysis?
Proper sample handling is critical for accurate and reproducible results. Here are some key recommendations:
-
Resting Period: For plasma samples, a 30-minute rest period before sampling is recommended.
-
Anticoagulants: Use pre-cooled anticoagulants like EDTA or heparin for plasma collection.
-
Cyclooxygenase Inhibitor: The addition of a cyclooxygenase inhibitor, such as indomethacin, is necessary to prevent ex vivo prostaglandin synthesis.[2]
-
Temperature Control: Keep samples at 4°C during processing.
-
Storage: For long-term storage, samples should be kept at -70°C or lower. Avoid repeated freeze-thaw cycles.[3]
-
Extraction: For samples with low this compound levels, an extraction step may be necessary to concentrate the analyte.
Q5: What are the main degradation products of PGE1, and how can I ensure the stability of my analyte?
PGE1 can degrade, particularly with changes in temperature and pH. Prostaglandin A1 (PGA1) is a known degradation product.[4][5] To ensure stability:
-
PGE1 solutions in 10% dextrose are reported to be stable for up to 48 hours at 30°C in polypropylene syringes.[4][5]
-
For longer-term storage of samples, freezing at -70°C is recommended.[6]
-
The stability of PGE1 can be affected by the presence of other compounds in vasoactive cocktails.[7]
Troubleshooting Guides
I. Competitive ELISA for this compound
Issue 1: Low or No Signal
| Possible Cause | Solution |
| Incorrect Reagent Preparation or Addition | Ensure all reagents are prepared according to the protocol and added in the correct order. Double-check dilution calculations.[8] |
| Insufficient Incubation Time or Temperature | Optimize incubation times and temperatures. Ensure all reagents are brought to room temperature before use.[9] |
| Inactive Enzyme Conjugate or Substrate | Use fresh reagents and ensure they have been stored correctly. |
| Over-washing of the Plate | Avoid overly vigorous or prolonged washing steps, which can remove bound antigen-antibody complexes.[10] |
| Target Analyte Below Detection Limit | Concentrate the sample or use a more sensitive detection method. |
Issue 2: High Background
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes.[9] |
| Non-specific Binding of Antibodies | Use a high-quality blocking buffer and optimize its concentration and incubation time.[9] |
| High Concentration of Detection Reagents | Titrate the concentration of the enzyme-conjugated antibody to find the optimal dilution. |
| Cross-Reactivity | Ensure the primary antibody is specific for this compound. |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
| Possible Cause | Solution |
| Inconsistent Pipetting Technique | Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability between wells. |
| Improper Mixing of Reagents | Thoroughly mix all reagents before use. |
| Uneven Temperature Across the Plate | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation. |
| Edge Effects | To minimize edge effects, ensure the plate is properly sealed during incubation to prevent evaporation and consider not using the outer wells for critical samples. |
II. LC-MS/MS for this compound
Issue 1: Low Sensitivity / Poor Signal Intensity
| Possible Cause | Solution |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, including ionization mode (negative ion mode is common for prostaglandins), precursor and product ions, collision energy, and fragmentor voltage for each analyte.[11] |
| Inefficient Chromatographic Separation | Optimize the analytical column and mobile phase to achieve good peak shape and separation from interfering matrix components.[6] |
| Matrix Effects | Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.[12] |
| Analyte Degradation | Ensure proper sample handling and storage to prevent degradation.[4][5] |
Issue 2: High Background Noise
| Possible Cause | Solution |
| Contaminated LC System or Solvents | Flush the LC system and use high-purity solvents. |
| Interference from Sample Matrix | Improve sample cleanup procedures to remove matrix components that may contribute to background noise. |
| Non-optimal MRM Transitions | Select multiple reaction monitoring (MRM) transitions that are specific to the analyte and have low background interference.[13] |
Issue 3: Poor Peak Shape
| Possible Cause | Solution |
| Incompatible Mobile Phase | Adjust the mobile phase composition, including pH and organic solvent content, to improve peak shape. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Replace the analytical column if it has degraded over time. |
Quantitative Data Summary
The following table summarizes the sensitivity of commercially available ELISA kits for PGE1, which can serve as a reference for expected performance in this compound detection.
| Method | Analyte | Sample Type | Sensitivity / LLOQ | Reference |
| Competitive ELISA | PGE1 | Culture supernatants, plasma, serum, saliva, urine | 5.58 pg/ml | [1] |
| Competitive ELISA | PGE1 | Serum, blood, plasma, cell culture supernatant | < 15.6 pg/mL | [14] |
| LC-MS/MS | PGE1 | Dog plasma | 10 pg/mL | [2] |
| LC-MS-MS | PGE2 and PGD2 | Biological fluids | 100 pg/mL (1 pg on-column) | [6] |
Experimental Protocols
Detailed Methodology: Competitive ELISA for this compound
This protocol is a general guideline for a competitive ELISA and should be optimized for your specific antibody, sample type, and laboratory conditions.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[15]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards of known this compound concentration and unknown samples to the wells. Immediately add a fixed amount of enzyme-labeled this compound (conjugate) to each well. Incubate for 1-2 hours at room temperature. During this incubation, the unlabeled this compound in the samples and standards will compete with the enzyme-labeled this compound for binding to the capture antibody.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Stop the enzyme reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.
Detailed Methodology: LC-MS/MS for this compound
This protocol provides a general workflow for developing an LC-MS/MS method for this compound. Specific parameters will need to be optimized for your instrument and sample matrix.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for separating lipids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Flow Rate: Optimize the flow rate for the best separation and sensitivity.
-
Injection Volume: Typically 5-20 µL.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
MRM Transition Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (e.g., [M-H]⁻).
-
Perform a product ion scan to identify the most abundant and specific fragment ions.
-
Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity. Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).[16]
-
-
Data Acquisition: Set up the mass spectrometer to acquire data in MRM mode, monitoring the optimized transitions for this compound and its internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
-
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologic effects and side effects of prostaglandin E1 in the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.cn [arigobio.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 16. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE1 stability and proper storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of Bicyclo-PGE1, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE₁, which is a primary metabolite of Prostaglandin E₁ (PGE₁).[1][2][3] The direct measurement of PGE₁ biosynthesis or in vivo metabolism is challenging due to the inherent instability of its metabolite, 13,14-dihydro-15-keto PGE₁.[1][3][4] Therefore, researchers convert this unstable metabolite into the more stable this compound for accurate quantification, using it as a reliable surrogate to estimate PGE₁ production.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C as supplied.[1][3] Under these conditions, it is stable for at least two years.[1][3] The compound is typically supplied as a solution in methyl acetate and should be kept in a tightly sealed container.
Q3: How should I handle this compound upon receiving it?
This compound is typically shipped on wet ice.[1] Upon receipt, the product should be immediately stored at the recommended temperature of -20°C.
Q4: How do I prepare working solutions from the supplied stock?
The supplied solution of this compound is in methyl acetate.[1][3] To prepare working solutions, you can make further dilutions in various organic solvents. For biological experiments requiring aqueous solutions, it is crucial to first dissolve the compound in an organic solvent and then make subsequent dilutions into aqueous buffers or isotonic saline. Ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system.
Q5: What solvents are compatible with this compound?
This compound is soluble in a range of organic solvents and aqueous buffers. The solubility profile is similar to that of Bicyclo-PGE2.
| Solvent | Approximate Solubility |
| DMF | >25 mg/ml |
| DMSO | >25 mg/ml |
| Ethanol | >30 mg/ml |
| PBS (pH 7.2) | >1.4 mg/ml |
| (Data derived from Bicyclo-PGE2, expected to be similar for this compound)[1][4] |
Troubleshooting Guide
Problem: I am seeing high variability or inconsistent results in my quantification of PGE₁ metabolites.
This issue often stems from the handling of the unstable PGE₁ metabolite before its conversion to the stable this compound, rather than the stability of this compound itself.
Troubleshooting Steps:
-
Sample Handling: Ensure that biological samples (e.g., plasma, tissue homogenates) are processed quickly and kept on ice to minimize enzymatic degradation of the target metabolite (13,14-dihydro-15-keto PGE₁).
-
Conversion Protocol: Verify the efficiency and consistency of the base-catalyzed conversion step. The pH, temperature, and duration of this reaction are critical for complete conversion to this compound.
-
Standard Curve: Prepare fresh standard curves for each assay. Ensure the purity of your this compound standard by storing it correctly at -20°C.
-
Extraction Efficiency: If using an extraction method (e.g., solid-phase extraction) prior to analysis, validate the recovery and reproducibility of the extraction for this compound from your specific sample matrix.
Caption: Troubleshooting workflow for inconsistent this compound results.
Experimental Protocols & Signaling Pathways
Protocol: Conversion of 13,14-dihydro-15-keto PGE₁ to this compound for Quantification
This protocol outlines the general steps for the chemical conversion of the unstable PGE₁ metabolite to the stable this compound prior to analysis (e.g., by LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma)
-
Internal standard (e.g., deuterated this compound)
-
Base solution (e.g., aqueous Potassium Hydroxide)
-
Acid solution for neutralization (e.g., aqueous Formic Acid)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Reconstitution solvent compatible with analytical instrument
Methodology:
-
Sample Preparation: Thaw biological samples on ice.
-
Internal Standard Addition: Spike the sample with the internal standard to correct for extraction and analytical variability.
-
Base-Catalyzed Conversion: Add the base solution to the sample to raise the pH. This catalyzes the intramolecular cyclization of 13,14-dihydro-15-keto PGE₁ to this compound. Incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Neutralization: Stop the reaction by adding the acid solution to neutralize the sample.
-
Liquid-Liquid Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Solvent Evaporation: Transfer the organic layer containing this compound to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent for your analytical method.
-
Analysis: Analyze the sample using a validated method (e.g., LC-MS/MS) to quantify this compound relative to the internal standard.
Caption: Experimental workflow for this compound quantification.
Metabolic Pathway of PGE₁
Prostaglandin E₁ (PGE₁) undergoes rapid in vivo metabolism. The key step for quantification involves the enzymatic conversion to 13,14-dihydro-15-keto PGE₁, which is then chemically converted to the stable this compound for measurement.
Caption: Metabolic and chemical pathway from PGE₁ to this compound.
References
Troubleshooting low recovery of Bicyclo-PGE1 in extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Bicyclo-PGE1 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a stable, base-catalyzed transformation product of the PGE1 metabolite, 13,14-dihydro-15-keto PGE1. Due to the instability of its precursor, quantifying this compound is a reliable method to estimate the biosynthesis and metabolism of PGE1 in vivo.[1] Accurate and high-recovery extraction is crucial for sensitive and reproducible quantification in downstream applications such as mass spectrometry.
Q2: What are the main causes of low this compound recovery?
A2: Low recovery can stem from several factors during the extraction process. For Solid-Phase Extraction (SPE), common issues include improper cartridge conditioning, incorrect sorbent selection, sample overload, use of a wash solvent that is too strong, or an elution solvent that is too weak.[2][3][4] For Liquid-Liquid Extraction (LLE), problems often arise from the choice of an inappropriate organic solvent, incorrect pH of the aqueous phase, insufficient mixing, or the formation of emulsions.
Q3: How stable is this compound during a typical extraction procedure?
A3: this compound is a stable molecule, particularly when compared to its parent prostaglandins.[1] However, prolonged exposure to harsh pH conditions or high temperatures should be avoided. Prostaglandin E1, a related compound, exhibits maximum stability in a pH range of 6-7.[5] While this compound is generally robust, it is good practice to keep samples on ice and process them without unnecessary delay.
Troubleshooting Low Recovery
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE is a frequent issue. Systematically evaluating each step of the process can help identify the root cause.
Problem 1: Analyte is not retained on the SPE cartridge (found in flow-through).
-
Cause: Improper cartridge conditioning. The sorbent must be activated and then equilibrated with a solution similar in composition to the sample matrix to ensure proper interaction with the analyte.[4][6]
-
Solution: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample's pH and ionic strength. Do not let the cartridge dry out between conditioning and sample loading.[2]
-
-
Cause: Incorrect sorbent choice. The polarity of the sorbent may not be suitable for retaining this compound.
-
Solution: For prostaglandins, a reverse-phase sorbent like C18 is commonly used.[1] If this compound is too polar for C18, consider a mixed-mode or a different polymeric sorbent.
-
-
Cause: Sample pH is not optimal. The charge state of this compound can affect its retention on the sorbent.
-
Solution: Adjust the sample pH to ensure this compound is in a neutral form for better retention on a reverse-phase sorbent. Acidifying the sample with formic acid to a pH of ~3-4 is a common practice for prostaglandin extraction.[1]
-
-
Cause: Sample loading flow rate is too high.
-
Solution: Decrease the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent.[4]
-
Problem 2: Analyte is lost during the wash step (found in wash eluate).
-
Cause: The wash solvent is too strong. The organic content of the wash solvent may be high enough to elute the this compound along with the interferences.[3]
-
Solution: Decrease the percentage of organic solvent in the wash solution. A common starting point is 5-10% methanol in water.
-
Problem 3: Analyte is not eluting from the cartridge (retained on the sorbent).
-
Cause: The elution solvent is too weak. The solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.[2][7]
-
Solution: Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., from 80% to 100% methanol or using acetonitrile). Adding a small amount of a modifier like formic acid or ammonium hydroxide to the elution solvent can also improve recovery depending on the sorbent chemistry.
-
-
Cause: Insufficient volume of elution solvent.
-
Solution: Increase the volume of the elution solvent. It is recommended to use at least two column volumes for elution.
-
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is an alternative to SPE, and its efficiency depends on the partitioning of the analyte between two immiscible phases.
Problem 1: Low recovery in the organic phase.
-
Cause: Inappropriate organic solvent. The polarity and miscibility of the solvent are critical for efficient extraction.
-
Solution: Test different water-immiscible organic solvents. Ethyl acetate is a common choice for prostaglandins. Other options include methyl formate or a mixture of hexane and ethyl acetate.
-
-
Cause: Incorrect pH of the aqueous phase. The pH of the sample will determine the ionization state of this compound, affecting its partitioning into the organic phase.
-
Solution: Acidify the aqueous sample (e.g., to pH 3-4 with a dilute acid) to neutralize the carboxylic acid group on this compound, making it more soluble in the organic solvent.
-
-
Cause: Insufficient mixing or phase separation.
-
Solution: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time. Centrifugation can aid in breaking up emulsions and achieving a clean phase separation.
-
Data Presentation
Table 1: Illustrative SPE Recovery of this compound with Different Wash and Elution Solvents.
| SPE Cartridge | Wash Solvent (1 mL) | Elution Solvent (1 mL) | Representative Recovery (%) |
| C18 | 5% Methanol in Water | 100% Methanol | 85-95% |
| C18 | 15% Methanol in Water | 100% Methanol | 70-80% |
| C18 | 5% Methanol in Water | 80% Methanol in Water | 75-85% |
| Mixed-Mode | 5% Methanol in Water | 95:5 Methanol:Ammonium Hydroxide | 90-98% |
Note: These are representative values to illustrate the effect of solvent changes. Actual recoveries should be determined experimentally.
Table 2: Illustrative LLE Recovery of this compound with Different Extraction Solvents.
| Aqueous Sample pH | Organic Solvent | Representative Recovery (%) |
| 7.0 | Ethyl Acetate | 50-60% |
| 3.5 | Ethyl Acetate | 90-98% |
| 3.5 | Methyl Formate | 85-95% |
| 3.5 | Hexane:Ethyl Acetate (1:1) | 80-90% |
Note: These are representative values. Actual recoveries are matrix-dependent and should be validated.
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the sample (e.g., plasma, urine, or cell culture media) to pH 3.5 with 1% formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound
-
Sample Preparation:
-
To 1 mL of sample, add an internal standard.
-
Acidify the sample to pH 3.5 with 1% formic acid.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
PGE1 Signaling Pathway
Prostaglandin E1 (PGE1) exerts its effects by binding to EP receptors on the cell surface, which can trigger various downstream signaling cascades, including the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP). This pathway can influence processes like vasodilation and inflammation.
Caption: PGE1 signaling pathway.
Experimental Workflow for Solid-Phase Extraction (SPE)
A step-by-step visual guide to the SPE protocol for this compound.
Caption: SPE workflow for this compound.
Troubleshooting Decision Tree for Low SPE Recovery
A logical flow diagram to diagnose the cause of low recovery in SPE.
Caption: Troubleshooting low SPE recovery.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: The Impact of Cyclooxygenase Inhibitors on Bicyclo-PGE1 Levels
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of the impact of cyclooxygenase (COX) inhibitors on Bicyclo-PGE1 levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: Prostaglandin E1 (PGE1) is a biologically active lipid mediator synthesized from dihomo-γ-linolenic acid by the action of cyclooxygenase (COX) enzymes. However, PGE1 is unstable and rapidly metabolized in vivo to 13,14-dihydro-15-keto-PGE1. This primary metabolite is also unstable. Through a base-catalyzed transformation, it can be converted into a more stable derivative, this compound.[1] Due to the instability of PGE1 and its initial metabolites, this compound is often quantified in biological samples (e.g., plasma, urine) as a reliable surrogate marker to estimate the in vivo biosynthesis and metabolism of PGE1.[1]
Q2: How do cyclooxygenase (COX) inhibitors affect this compound levels?
A2: Cyclooxygenase (COX) inhibitors, also known as non-steroidal anti-inflammatory drugs (NSAIDs), block the activity of the COX enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid and other precursor fatty acids into prostaglandins, including PGE1. By inhibiting the COX enzymes, these drugs reduce the synthesis of PGE1. Consequently, the levels of its downstream metabolite, this compound, will also decrease. This reduction in prostaglandin synthesis is the primary mechanism behind the anti-inflammatory, analgesic, and antipyretic effects of COX inhibitors.
Q3: What is the difference between non-selective COX inhibitors and selective COX-2 inhibitors in their effect on this compound?
A3: Non-selective COX inhibitors, such as ibuprofen and indomethacin, block both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is typically induced during inflammation. Selective COX-2 inhibitors, like celecoxib, were developed to primarily target the inflammation-induced COX-2, thereby reducing the risk of gastrointestinal side effects associated with COX-1 inhibition. Both types of inhibitors are expected to reduce this compound levels by inhibiting PGE1 synthesis. The extent of reduction can depend on the specific inhibitor, its dosage, and the relative contribution of COX-1 and COX-2 to PGE1 production in the tissue or system being studied.
Q4: Can I measure PGE1 directly instead of this compound?
A4: While direct measurement of PGE1 is possible, it is often challenging due to its very short half-life and low concentrations in biological fluids. The rapid metabolism of PGE1 makes its direct quantification prone to inaccuracies that may not reflect its actual production rate. Therefore, measuring the stable downstream metabolite, this compound, is the recommended approach for a more reliable assessment of PGE1 biosynthesis.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound levels in experiments involving COX inhibitors.
Issue 1: High Variability in this compound Measurements
-
Possible Cause 1: Inconsistent Sample Handling. Prostaglandin levels can be affected by sample collection and storage procedures. Ex vivo production of prostaglandins can occur if samples are not handled properly.
-
Solution: Immediately after collection, add a COX inhibitor (e.g., indomethacin at 10 µg/mL) to blood samples to prevent further prostaglandin synthesis.[2] Centrifuge samples promptly at low temperatures (e.g., 1000 x g for 15 minutes at 4°C) and store the plasma or serum at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Improper pH adjustment during extraction. The conversion of 13,14-dihydro-15-keto-PGE1 to this compound is a base-catalyzed reaction.
-
Solution: Ensure consistent and accurate pH adjustment of your samples as per the protocol of your chosen assay (e.g., ELISA or radioimmunoassay) to ensure complete and uniform conversion to this compound.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of standards, samples, or reagents can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For critical steps like creating a standard curve, ensure thorough mixing after each dilution.
-
Issue 2: Lower Than Expected or Undetectable this compound Levels
-
Possible Cause 1: Degradation of this compound. Although more stable than its precursors, this compound can still degrade if not stored correctly.
-
Solution: Store purified this compound standards and samples at -80°C. Avoid prolonged exposure to room temperature.
-
-
Possible Cause 2: Inefficient Extraction. The solid-phase extraction (SPE) step is critical for concentrating the analyte and removing interfering substances.
-
Solution: Ensure the SPE column is properly conditioned before loading the sample. Use the recommended solvents for washing and elution. Optimize the elution volume to ensure complete recovery of this compound.
-
-
Possible Cause 3: High Dose of COX Inhibitor. The administered COX inhibitor may have suppressed PGE1 synthesis to levels below the detection limit of the assay.
-
Solution: If experimentally feasible, consider testing a range of COX inhibitor concentrations to establish a dose-response relationship. Ensure your assay is sensitive enough for the expected concentration range.
-
Issue 3: Poor Standard Curve in Immunoassays (ELISA/RIA)
-
Possible Cause 1: Improper Standard Preparation. Inaccurate serial dilutions of the this compound standard are a common source of error.
-
Solution: Prepare fresh standards for each assay. Ensure the standard is fully dissolved and vortex thoroughly at each dilution step.
-
-
Possible Cause 2: Incorrect Curve Fitting. Using an inappropriate regression model will lead to inaccurate calculations.
-
Solution: For competitive immunoassays, a four-parameter logistic (4-PL) curve fit is typically recommended.
-
-
Possible Cause 3: Reagent Issues. Expired or improperly stored antibodies or conjugates can lead to a poor signal.
-
Solution: Use reagents within their expiration date and store them according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of various COX inhibitors on prostaglandin levels as reported in the literature. Note that most studies focus on the more abundant PGE2; however, these results are indicative of the expected effects on PGE1 and its metabolite, this compound.
Table 1: Effect of Indomethacin (Non-selective COX Inhibitor) on Prostaglandin Levels
| Experimental Model | Sample Type | Dosage/Concentration | Prostaglandin Measured | Observed Effect | Reference |
| Human (Incipient Diabetic Nephropathy) | Urine | 150 mg/day for 3 days | PGE2 | 73% reduction in urinary excretion | [2] |
| Human (Healthy Females) | Urine | 25 mg, four times a day | PGE2, PGF2α, 6-keto-PGF1α | Significant decrease in renal excretion | [3] |
| Human (Sunburn Model) | Skin Blister Fluid | 1% topical gel | PGE2 | 94-97% reduction | [4] |
Table 2: Effect of Celecoxib (Selective COX-2 Inhibitor) on Prostaglandin Levels
| Experimental Model | Sample Type | Dosage/Concentration | Prostaglandin Measured | Observed Effect | Reference |
| Human (High-Risk Women) | Nipple Aspirate Fluid | 400 mg, twice daily for 2 weeks | PGE2 | Significant decrease in postmenopausal women | [1][5] |
| Human (Healthy Volunteers) | Urine | 200 mg single dose | PGI-M (Prostacyclin metabolite) | ~62% maximal suppression at 4-6 hours | [6][7] |
Experimental Protocols
1. General Protocol for In Vivo Administration of COX Inhibitors and Sample Collection
This protocol provides a general framework. Specific details such as dosage, administration route, and timing should be optimized based on the specific research question and animal model.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Baseline Sample Collection: Collect baseline blood or urine samples before administering the COX inhibitor.
-
COX Inhibitor Administration:
-
Prepare the COX inhibitor in a suitable vehicle (e.g., saline, DMSO, carboxymethyl cellulose).
-
Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.
-
The dosage should be based on previous studies or a pilot dose-response experiment.[8]
-
-
Time-Course Sample Collection: Collect blood and/or urine samples at various time points after inhibitor administration to determine the pharmacokinetic and pharmacodynamic profile.
-
Sample Processing:
-
Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge at 1000 x g for 15 minutes at 4°C to obtain plasma.
-
Urine: For 24-hour urine collection, house animals in metabolic cages.
-
-
Sample Storage: Store plasma and urine samples at -80°C until analysis.
2. Measurement of this compound by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying this compound.
-
Sample Preparation and Conversion:
-
Thaw plasma or urine samples on ice.
-
Perform a base-catalyzed conversion of 13,14-dihydro-15-keto-PGE1 to this compound by adding a strong base (e.g., NaOH) and incubating at room temperature.
-
Neutralize the sample with an acid.
-
-
Radioimmunoassay Procedure:
-
Add standards, controls, and prepared samples to antibody-coated tubes.
-
Add the radiolabeled this compound tracer to all tubes.
-
Incubate to allow for competitive binding between the unlabeled this compound in the sample/standard and the radiolabeled tracer for the limited antibody binding sites.
-
Separate the antibody-bound fraction from the free fraction (e.g., by precipitation and centrifugation).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their bound tracer percentage from the standard curve.
-
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Action of COX Inhibitors
References
- 1. Celecoxib concentration predicts decrease in prostaglandin E2 concentrations in nipple aspirate fluid from high risk women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Effects of sulindac and indomethacin on renal prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX inhibition reduces vasodilator PGE2 but is shown to increase levels of chemoattractant 12‐HETE in vivo in human sunburn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Bicyclo-PGE1 Measurements
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) measurements. This compound is a stable, base-catalyzed transformation product of the Prostaglandin E1 (PGE1) metabolite 13,14-dihydro-15-keto PGE1.[1][2] Due to the instability of 13,14-dihydro-15-keto PGE1, quantifying this compound is a reliable method to estimate the in vivo biosynthesis and metabolism of PGE1.[1][2] This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound instead of PGE1 or its other metabolites?
A1: PGE1 is rapidly metabolized in the body to various unstable compounds, including 13,14-dihydro-15-keto-PGE1.[3] This primary metabolite is chemically unstable, making its direct and accurate quantification challenging. This compound, a stable derivative of 13,14-dihydro-15-keto-PGE1, provides a more robust and reliable analyte for estimating the overall production of PGE1.
Q2: What are the most common sources of variability in this compound measurements?
A2: Variability in this compound measurements can arise from several factors, including:
-
Sample Collection and Handling: Improper collection techniques, delayed processing, or the wrong anticoagulant can lead to ex vivo prostaglandin synthesis or degradation.
-
Sample Storage: Inappropriate storage temperatures and repeated freeze-thaw cycles can degrade the analyte.
-
Extraction Inefficiency: Suboptimal Solid Phase Extraction (SPE) procedures can result in low and variable recovery of this compound.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry, leading to signal suppression or enhancement.[4][5][6]
-
Assay-Specific Issues: For immunoassays, issues like cross-reactivity with other prostaglandins or improper antibody/reagent handling can introduce variability.
Q3: What is the recommended method for this compound quantification?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for prostaglandin analysis due to its high sensitivity and selectivity.[7] It allows for the precise measurement of this compound and can distinguish it from structurally similar compounds. Enzyme-Linked Immunosorbent Assays (ELISAs) are also available and can be a higher-throughput alternative, but they may be more susceptible to cross-reactivity and matrix interferences.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound measurements.
Low Analyte Recovery During Solid Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no this compound detected in the final extract. | Improper SPE cartridge conditioning: The sorbent is not properly activated, leading to poor retention of the analyte.[8] | 1. Ensure proper wetting: Condition the C18 cartridge with an adequate volume of methanol (or another suitable organic solvent) followed by equilibration with water or an appropriate buffer. Do not let the cartridge dry out between steps.[8] |
| Incorrect sample pH: The pH of the sample may not be optimal for the retention of this compound on the SPE sorbent.[9] | 1. Acidify the sample: Adjust the pH of the sample to approximately 3-4 with a suitable acid (e.g., formic acid) before loading onto the C18 cartridge to ensure the analyte is in a neutral form for better retention. | |
| Inappropriate wash solvent: The wash solvent may be too strong, causing the premature elution of this compound.[10] | 1. Optimize the wash step: Use a wash solvent with a lower organic content to remove interferences without eluting the analyte. Test different percentages of organic solvent in the wash buffer. | |
| Insufficient elution solvent volume or strength: The elution solvent is not strong enough or the volume is inadequate to completely elute the bound this compound.[11][12] | 1. Increase elution strength/volume: Use a stronger elution solvent (e.g., higher percentage of organic solvent like methanol or acetonitrile) or increase the volume of the elution solvent. Eluting with multiple smaller volumes can sometimes be more effective than a single large volume. | |
| Sample overload: The amount of sample loaded onto the SPE cartridge exceeds its binding capacity.[8] | 1. Reduce sample volume: Decrease the amount of sample loaded onto the cartridge. 2. Increase sorbent mass: Use an SPE cartridge with a larger sorbent bed. |
High Variability Between Replicates
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent this compound concentrations across replicate samples. | Inconsistent sample handling: Variations in the time between sample collection and processing or storage conditions. | 1. Standardize procedures: Implement a strict and consistent protocol for sample collection, processing, and storage. Process all samples in a batch under the same conditions. |
| Variable extraction recovery: Inconsistent performance of the SPE procedure across samples. | 1. Use an internal standard: Add a stable isotope-labeled internal standard for this compound to all samples before extraction to correct for variability in recovery. 2. Automate extraction: If possible, use an automated SPE system to improve consistency. | |
| Matrix effects in LC-MS/MS: Different levels of interfering compounds in individual samples affecting analyte ionization.[4][5][6] | 1. Improve sample cleanup: Optimize the SPE protocol to remove more matrix components. 2. Modify chromatographic conditions: Adjust the LC gradient to better separate this compound from co-eluting matrix components. 3. Use a different ionization source: If available, test alternative ionization sources that may be less susceptible to matrix effects. 4. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components. | |
| Pipetting errors in ELISA: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated. 2. Use proper pipetting technique: Use reverse pipetting for viscous solutions and ensure consistent speed and pressure. |
Experimental Protocols
Detailed Methodology for this compound Measurement by LC-MS/MS
This protocol provides a general framework. Optimization for specific instruments and sample types is recommended.
1. Sample Collection and Storage:
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately add a cyclooxygenase inhibitor (e.g., indomethacin, 10 µg/mL final concentration) to prevent ex vivo prostaglandin formation. Centrifuge at 2-8°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Collect urine samples in sterile containers. If not analyzed immediately, store at -80°C.
2. Conversion of 13,14-dihydro-15-keto PGE1 to this compound:
-
Thaw plasma or urine samples on ice.
-
To a defined volume of the sample, add a stable isotope-labeled internal standard for this compound.
-
Induce the conversion by adding a base (e.g., a final concentration of 1 M potassium hydroxide) and incubating at a controlled temperature (e.g., 50°C for 60 minutes). The exact conditions may require optimization.
-
Neutralize the sample with an equivalent amount of acid (e.g., 1 M hydrochloric acid).
3. Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
Loading: Load the pre-treated and neutralized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities.
-
Elution: Elute this compound with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation: Impact of Storage Conditions on PGE1 Stability (as a proxy for this compound)
The following table summarizes the stability of PGE1 under different storage conditions, which can serve as a guideline for handling samples for this compound analysis. Specific stability studies for this compound are recommended for long-term projects.
| Storage Temperature | Duration | Remaining PGE1 (%) | Reference |
| Room Temperature (20°C) | 1 month | 50-80% | [13] |
| 2-8°C | 90 days | ~85% | [14] |
| 30°C in 10% dextrose | 48 hours | ≥90% | [15][16] |
| 30°C in 10% dextrose | 72 hours | ~91-93% | [15] |
Mandatory Visualizations
PGE1 Metabolic Pathway
The following diagram illustrates the major metabolic pathway of PGE1, leading to the formation of its urinary metabolites and the rationale for measuring this compound.
Caption: Metabolic pathway of PGE1 and the formation of this compound.
Experimental Workflow for this compound Measurement
This diagram outlines the key steps in a typical experimental workflow for quantifying this compound from biological samples.
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Troubleshooting Low Recovery in SPE
This diagram illustrates the decision-making process for troubleshooting low recovery during solid-phase extraction.
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. specartridge.com [specartridge.com]
- 10. youtube.com [youtube.com]
- 11. welch-us.com [welch-us.com]
- 12. welchlab.com [welchlab.com]
- 13. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Bicyclo-PGE1 and Urinary PGE Metabolites as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bicyclo-PGE1 and urinary prostaglandin E (PGE) metabolites as biomarkers for assessing systemic PGE1 and PGE2 production. This information is intended to assist researchers and drug development professionals in selecting the appropriate biomarker for their studies.
Introduction
Prostaglandins E1 (PGE1) and E2 (PGE2) are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Due to their rapid metabolism and short half-life in circulation, direct measurement of PGE1 and PGE2 is often not a reliable indicator of their systemic production.[3][4] Consequently, more stable downstream metabolites have emerged as valuable biomarkers. This guide compares two key types of such biomarkers: this compound, a stable derivative of a PGE1 metabolite, and the major urinary metabolites of PGE (PGE-MUM), which reflect the systemic production of both PGE1 and PGE2.[5][6]
Biomarker Characteristics
| Feature | This compound | Urinary PGE Metabolites (PGE-MUM) |
| Parent Prostaglandin(s) | Primarily PGE1 | PGE1 and PGE2[5][6] |
| Precursor for Measurement | 13,14-dihydro-15-keto PGE1[7] | 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid[6] |
| Chemical Stability | Stable, formed by base-catalyzed transformation[7] | Stable in urine[3] |
| Sample Matrix | Plasma, Urine | Urine[6] |
| Measurement Principle | Often converted from its precursor for quantification | Can be measured directly or after conversion to a bicyclic derivative[8][9] |
Performance Data: Urinary PGE Metabolites (PGE-MUM)
| Disease | Biomarker | Method | n | Cut-off Value | Sensitivity | Specificity | AUC | Reference |
| Ulcerative Colitis (vs. non-remission) | PGE-MUM | RIA | 128 | 15.5 µg/g·Cr | - | - | Not specified, but significant difference found | [8] |
| Small Bowel Ulcerations (CEAS vs. CD) | PGE-MUM | RIA | 118 | 48.9 µg/g·Cr | 95.0% | 79.6% | 0.90 | [6] |
| Ulcerative Colitis (Histologic Remission) | PGE-MUM | RIA | 64 | 17.0 µg/g·Cr | 82% | 82% | 0.89 | [10] |
Note: CEAS = chronic enteropathy associated with SLCO2A1 gene, CD = Crohn's disease, RIA = Radioimmunoassay, AUC = Area Under the Curve.
Signaling and Metabolic Pathways
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors on the cell surface, primarily the EP receptors (EP1, EP2, EP3, and EP4).[1][11][12] The activation of these receptors triggers downstream signaling cascades, most notably involving cyclic AMP (cAMP) and intracellular calcium, leading to a variety of cellular responses.[1][11]
Caption: Prostaglandin E1 signaling through its receptors.
Metabolic Pathways of PGE1 and PGE2
PGE1 and PGE2 undergo extensive metabolism in the body. The resulting stable metabolites are excreted in the urine and serve as biomarkers of systemic prostaglandin production.
Caption: Formation of this compound and Urinary PGE Metabolites.
Experimental Protocols
Quantification of Urinary PGE Metabolites (PGE-MUM) by Radioimmunoassay (RIA)
This protocol is a generalized procedure based on methodologies described in the literature.[4][6][8]
1. Sample Preparation:
-
Collect spot urine samples.
-
Centrifuge at 1,000 x g for 10 minutes to remove sediment.
-
Store the supernatant at -20°C or lower until analysis.
2. Alkaline Treatment:
-
To 50 µL of urine sample, add 100 µL of 1 M NaOH.
-
Incubate at room temperature for 30 minutes to convert PGE-MUM to its stable bicyclic form.[8]
3. Neutralization:
-
Add 100 µL of 1 M HCl to neutralize the sample.
-
Dilute the sample (e.g., five-fold) with an assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 0.1% gelatin).[8]
4. Radioimmunoassay:
-
In a reaction tube, combine the prepared sample or standard, ¹²⁵I-labeled bicyclic PGE-MUM, and rabbit antiserum to bicyclic PGE-MUM.
-
Incubate overnight at 2-8°C.
-
Add a separating agent (e.g., paramagnetic particles coated with anti-rabbit immunoglobulin) and incubate for 15 minutes at room temperature.
-
Centrifuge to separate the bound fraction.
-
Measure the radioactivity of the pellet using a gamma counter.
5. Data Analysis:
-
Construct a standard curve using known concentrations of the bicyclic PGE-MUM standard.
-
Determine the concentration of PGE-MUM in the samples from the standard curve.
-
Normalize the PGE-MUM concentration to the urinary creatinine concentration (expressed as µg/g·Cr).
Quantification of Urinary PGE Metabolites by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples.
-
Add an internal standard (e.g., deuterated PGE-M) to a defined volume of urine.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the urine sample to approximately pH 3 with HCl.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., hexane) to remove interfering substances.
-
Elute the metabolites with an organic solvent such as ethyl acetate or methanol.
3. Derivatization (if necessary):
-
Some methods may involve derivatization to improve chromatographic properties and ionization efficiency. For example, conversion to O-methyloxime derivatives.
4. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) and a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid) to facilitate ionization.
-
Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
5. Data Analysis:
-
Quantify the urinary PGE metabolite concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Normalize the concentration to urinary creatinine.
Experimental Workflow
Caption: Quantification workflow for urinary PGE metabolites.
Discussion and Conclusion
Urinary PGE metabolites, particularly PGE-MUM, have been more extensively studied and validated as biomarkers in various clinical contexts compared to this compound. The availability of performance data, including sensitivity and specificity, for urinary PGE-MUM in diseases like ulcerative colitis and certain cancers, provides a quantitative basis for its use in research and clinical studies.[6][8][10] The methods for its detection, both RIA and LC-MS/MS, are well-established.
This compound is recognized as a stable end-product of PGE1 metabolism, making it a theoretically sound biomarker for PGE1 production.[7] However, there is a notable lack of published data on its performance characteristics (e.g., sensitivity, specificity, AUC) in clinical settings. This absence of direct comparative studies with urinary PGE metabolites makes it challenging to objectively assess its relative utility.
For researchers considering these biomarkers, the choice will depend on the specific research question:
-
To assess total systemic PGE (PGE1 and PGE2) production with established clinical correlations: Urinary PGE metabolites (PGE-MUM) are the more evidenced-based choice.
-
To specifically assess systemic PGE1 production: this compound is a potential candidate, though further validation and performance characterization are needed to establish its clinical utility.
Future studies directly comparing this compound and urinary PGE metabolites in the same patient cohorts are warranted to provide a clearer understanding of their respective strengths and weaknesses as biomarkers.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic disposition of prostaglandin E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.cn [glpbio.cn]
- 8. Prostaglandin E‐major urinary metabolite diagnoses mucosal healing in patients with ulcerative colitis in remission phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bicyclo-PGE1 and PGE2 Levels in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of Prostaglandin E1 (PGE1), represented by its stable metabolite Bicyclo-PGE1, and Prostaglandin E2 (PGE2) in various inflammation models. While both are key lipid mediators derived from the cyclooxygenase (COX) pathway, they often exhibit distinct and sometimes opposing effects on the inflammatory response. This document summarizes key experimental findings, presents detailed methodologies for their quantification, and visualizes their shared signaling pathways and a typical experimental workflow.
Quantitative Comparison of PGE1 and PGE2 in Inflammation
The following table summarizes the quantitative effects of PGE1 and PGE2 on key inflammatory parameters based on available experimental data. It is important to note that this compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1 and is used to estimate the biosynthesis and metabolism of PGE1 in vivo. Therefore, the data presented for PGE1 is representative of the activity for which this compound serves as a marker.
| Inflammatory Parameter | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) | Experimental Model | Key Findings & Citations |
| Cytokine Production | ||||
| TNF-α | Strong, dose-dependent inhibition (IC₅₀ ≈ 0.5 x 10⁻⁷ M) | Strong, dose-dependent inhibition (IC₅₀ ≈ 0.5 x 10⁻⁷ M) | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | Both PGE1 and PGE2 potently inhibit the production of the pro-inflammatory cytokine TNF-α to almost undetectable levels, with no significant difference in potency observed.[1] |
| IL-6 | No significant effect | Can have both pro- and anti-inflammatory effects, often increasing IL-6 production. | LPS-stimulated human PBMCs and macrophages | While some studies show no significant effect of PGE1 on IL-6, PGE2 has been shown to stimulate IL-6 synthesis in macrophages, an effect linked to COX-2 activation.[1] |
| IL-10 | Significant, dose-dependent increase | Potent induction of IL-10 production | LPS-stimulated macrophages | Both prostaglandins promote the production of the anti-inflammatory cytokine IL-10.[1] |
| Leukocyte Function | ||||
| Neutrophil Chemotaxis | Inhibitory effect | Potent inhibitor (EC₅₀ ≈ 90 ± 24.5 nM) | fMLP-stimulated human neutrophils | PGE2 is a more potent inhibitor of neutrophil chemotaxis compared to PGE1.[2] |
| In Vivo Inflammation Models | ||||
| Carrageenan-Induced Paw Edema | Data not available in direct comparison | Significant increase in paw tissue, peaking in the second phase of inflammation (around 72 hours). | Rat and Mouse models | PGE2 is a key mediator in this model of acute inflammation. |
| Adjuvant-Induced Arthritis | Demonstrated anti-inflammatory effects | Pro-inflammatory role, with levels correlating with disease severity. | Rat models | Exogenous PGE1 has been shown to suppress adjuvant arthritis, while PGE2 is considered a key mediator of the inflammatory and destructive processes in this model.[3] |
Signaling Pathways of PGE1 and PGE2
Both PGE1 and PGE2 exert their biological effects by binding to the same four subtypes of G-protein coupled E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, leading to a wide range of cellular responses that can be either pro- or anti-inflammatory depending on the receptor subtype, cell type, and the surrounding inflammatory milieu.
Caption: Shared signaling pathways of PGE1 and PGE2 through EP receptors.
Experimental Protocols
Accurate quantification of this compound and PGE2 is crucial for understanding their roles in inflammation. Below are detailed methodologies for their measurement in different biological matrices.
Measurement of Prostaglandins in Tissue Homogenates by LC-MS/MS
This method is highly sensitive and specific for the quantification of prostaglandins in complex biological samples like tissue.
a. Tissue Homogenization and Extraction:
-
Excised tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
The frozen tissue is pulverized, and a known weight is homogenized in an acetone/saline (2:1) solution containing an internal standard (e.g., PGE2-d4) and an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is washed with hexane to remove neutral lipids.
-
The aqueous layer is acidified to pH 3.5 with formic acid and then extracted with chloroform.
-
The chloroform extract containing the prostaglandins is dried under a stream of nitrogen.
b. LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable solvent (e.g., acetonitrile:water).
-
The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
The mass spectrometer is operated in negative ion mode, and specific precursor-to-product ion transitions for each prostaglandin and the internal standard are monitored using multiple reaction monitoring (MRM) for quantification.
Measurement of Prostaglandins in Cell Culture Supernatants by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method suitable for quantifying prostaglandins in less complex samples like cell culture media.
a. Sample Collection and Preparation:
-
Cell culture supernatants are collected after experimental treatments.
-
The supernatants are centrifuged to remove any cells or debris.
-
Samples can often be assayed directly or may require dilution in the assay buffer provided with the ELISA kit.
b. ELISA Procedure (Competitive Assay):
-
Standards of known prostaglandin concentrations and the prepared samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated prostaglandin is added to each well. This will compete with the prostaglandin in the sample for binding to the capture antibody.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove any unbound reagents.
-
A substrate solution (e.g., TMB) is added to the wells, which will be converted by the bound HRP to produce a colored product. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.
-
The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentration of the prostaglandins in the samples is determined from this curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of PGE1 and PGE2 on cytokine production in an in vitro inflammation model.
Caption: A typical experimental workflow for comparing PGE1 and PGE2 effects.
Conclusion
The comparison between this compound (as a marker for PGE1) and PGE2 in inflammation models reveals a nuanced relationship. While both prostaglandins can exert potent anti-inflammatory effects, such as the inhibition of TNF-α production, their overall profiles differ significantly. PGE2 is more prominently associated with pro-inflammatory responses like pain and edema, and it is a more potent inhibitor of neutrophil chemotaxis.[1] In contrast, PGE1 often exhibits more pronounced anti-inflammatory properties, as seen in the adjuvant-induced arthritis model.[3]
The ultimate biological effect of these prostaglandins is highly dependent on the specific inflammatory context, the cell types involved, and the differential expression of EP receptor subtypes. For researchers and drug development professionals, understanding these distinct roles is critical for designing targeted therapeutic strategies that can modulate specific aspects of the inflammatory cascade. Further direct comparative studies measuring both this compound and PGE2 in a wider range of inflammation models are warranted to fully elucidate their respective contributions to inflammatory diseases.
References
- 1. Microdetermination of prostaglandin E2 in joint fluid in rheumatoid arthritis patients using gas chromatography/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Bicyclo-PGE1 as a reliable index of PGE1 synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including vasodilation, inflammation, and cytoprotection. Accurate measurement of its synthesis is crucial for understanding its roles in health and disease, and for the development of novel therapeutics. However, the inherent instability and rapid metabolism of PGE1 in vivo present significant challenges for its direct quantification. This guide provides a comprehensive comparison of Bicyclo-PGE1 as a stable index of PGE1 synthesis against other common methods, supported by experimental data and detailed protocols.
The Challenge of Measuring PGE1 Synthesis
Direct measurement of PGE1 in biological fluids is often unreliable due to its short half-life.[1] Upon synthesis, PGE1 is rapidly converted to its primary metabolite, 13,14-dihydro-15-keto-PGE1. This metabolite, however, is also unstable.[2] To overcome this, researchers have turned to more stable downstream metabolites that can serve as surrogate markers for in vivo PGE1 production.
This compound: A Stable Alternative
This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[2] Its stability makes it an attractive analyte for reliably estimating the biosynthesis and metabolism of PGE1. By converting the unstable primary metabolite into the stable bicyclic form, researchers can circumvent the issue of degradation and obtain a more accurate reflection of PGE1 synthesis over time.
Alternative Approaches to Assessing PGE1 Synthesis
Several other methods are employed to assess PGE1 synthesis, each with its own advantages and limitations:
-
Direct Measurement of PGE1: While challenging, direct measurement of PGE1 is possible, typically using highly sensitive techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). These methods are often best suited for in vitro systems where PGE1 concentrations may be higher and degradation can be controlled.
-
Measurement of Prostaglandin E Metabolite (PGE-MUM): PGE-MUM (7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid) is a major urinary metabolite of both PGE1 and PGE2.[3] Its measurement provides an integrated assessment of systemic PGE production. Similar to the this compound method, PGE-MUM is often converted to a stable bicyclic form for quantification by RIA.[3][4][5][6]
Comparative Analysis of Methods
The choice of method for assessing PGE1 synthesis depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and specificity.
| Method | Analyte | Advantages | Disadvantages | Typical Sample Types |
| This compound Assay | This compound (from 13,14-dihydro-15-keto-PGE1) | - High stability of the analyte- Reflects PGE1-specific metabolism | - Requires chemical conversion step- Limited commercial availability of specific assays | Plasma, Urine |
| Direct PGE1 Assay | Prostaglandin E1 | - Measures the parent compound directly | - PGE1 is highly unstable in vivo- Prone to ex vivo artifactual generation | Cell culture supernatants, Semen |
| PGE-MUM Assay | Prostaglandin E Metabolite (from PGE1 and PGE2) | - Stable urinary metabolite- Reflects systemic PGE production | - Not specific to PGE1 (also measures PGE2 metabolite)- Requires conversion to bicyclic form for some assays | Urine |
Experimental Data
Quantitative data on this compound levels are not as widely published as for PGE-MUM. However, studies on PGE-MUM provide valuable insights into the utility of measuring stable urinary metabolites.
Table 1: Representative Urinary Prostaglandin E Metabolite (PGE-MUM) Levels in Humans
| Population | Median PGE-MUM Level (ng/mg creatinine) | Reference |
| Healthy Controls | 12.6 | [7] |
| Head and Neck Squamous Cell Carcinoma Cases | 15.4 | [7] |
| Ever Smokers | 15.7 | [7] |
| Never Smokers | 9.9 | [7] |
| Patients with High Disease Progression Risk | >16.1 | [8] |
| Patients with Low Disease Progression Risk | <16.1 | [8] |
Table 2: Representative Plasma Prostaglandin E1 (PGE1) Levels in Humans
| Condition | Mean Plasma PGE1 Level (pg/mL) | Reference |
| Endogenous (pre-infusion) | 1.2 - 1.8 | [1] |
| During Intravenous Infusion (60 µg over 120 min) | ~3.6 | [1] |
| Systemic Arterial (during infusion of 0.11-1.30 µg/kg/hr) | ≤ 62 | [9] |
Experimental Protocols
Measurement of this compound via Radioimmunoassay (RIA)
Principle: This competitive immunoassay relies on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of binding sites on a this compound specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Methodology:
-
Sample Preparation and Conversion:
-
Immunoassay:
-
To assay tubes, add in the following order: assay buffer, this compound standard or pre-treated sample, radiolabeled this compound, and the specific this compound antibody.
-
Vortex each tube and incubate overnight at 4°C.
-
-
Separation of Bound and Free Fractions:
-
Add a precipitating agent (e.g., a second antibody with polyethylene glycol) to separate the antibody-bound this compound from the free fraction.
-
Incubate and then centrifuge to pellet the antibody-bound complex.
-
-
Quantification:
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Measurement of PGE-MUM in Urine via Radioimmunoassay (RIA)
Principle: This assay is based on the same competitive binding principle as the this compound RIA. Endogenous PGE-MUM in the urine is first converted to a stable bicyclic form.
Methodology:
-
Sample Pre-treatment:
-
Radioimmunoassay:
-
In a reaction tube, combine the pre-treated urine sample, ¹²⁵I-labeled bicyclic PGE-MUM, and a rabbit antiserum to bicyclic PGE-MUM.
-
Incubate overnight at 2-8°C.
-
-
Separation:
-
Add a separating agent containing paramagnetic particles coated with anti-rabbit immunoglobulin.
-
Incubate for 15 minutes at room temperature.
-
Separate the bound fraction by centrifugation.
-
-
Detection:
-
Measure the radioactivity of the bound fraction in each tube.
-
-
Calculation:
-
Calculate the PGE-MUM concentration from a standard curve and correct for urinary creatinine concentration.
-
Direct Measurement of PGE1 via ELISA
Principle: A competitive inhibition enzyme immunoassay where PGE1 in the sample competes with a fixed amount of biotin-labeled PGE1 for binding sites on a pre-coated monoclonal anti-PGE1 antibody.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the PGE1 standard.
-
Prepare samples (e.g., cell culture supernatant, plasma, urine) as per the kit instructions.
-
-
Competitive Binding:
-
Add the standards and samples to the appropriate wells of the anti-PGE1 antibody-coated microplate.
-
Immediately add biotin-conjugated anti-PGE1 antibody to each well.
-
Incubate the plate.
-
-
Enzyme Conjugation:
-
Wash the plate to remove unbound substances.
-
Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
-
Substrate Reaction and Detection:
-
Wash the plate again.
-
Add a TMB substrate solution to each well. The intensity of the color developed is inversely proportional to the amount of PGE1 in the sample.
-
Stop the reaction with an acid solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the PGE1 concentration in the samples.
-
Visualizing the Pathways
To better understand the relationship between PGE1 and its metabolites, the following diagrams illustrate the key synthesis and measurement pathways.
PGE1 Synthesis and Conversion to this compound
Experimental Workflows for Metabolite Measurement
Conclusion
The validation of this compound as a reliable index of PGE1 synthesis hinges on its ability to overcome the inherent instability of PGE1 and its primary metabolites. By converting the unstable 13,14-dihydro-15-keto-PGE1 into the stable this compound, researchers can achieve a more accurate and reproducible measurement of PGE1 production. While direct measurement of PGE1 may be suitable for in vitro studies, and the measurement of PGE-MUM provides a good indication of systemic PGE production (though not specific to PGE1), the this compound method offers a promising and specific approach for in vivo studies. The choice of assay will ultimately depend on the specific research context, but the principles and protocols outlined in this guide provide a solid foundation for making an informed decision.
References
- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E-Major Urinary Metabolite (PGE-MUM) as a Tumor Marker for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Levels of Urinary Prostaglandin E Metabolite Indicate a Poor Prognosis in Ever Smoker Head and Neck Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclo-PGE1 Measurement and Direct PGE1 Quantification
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin E1 (PGE1), a potent lipid mediator, plays a crucial role in various physiological and pathological processes, including inflammation, vasodilation, and cytoprotection. Accurate quantification of PGE1 is essential for understanding its biological functions and for the development of novel therapeutics. However, the inherent instability of PGE1 in biological matrices presents a significant analytical challenge. This guide provides a comprehensive comparison of two primary methodologies for assessing PGE1 levels: the indirect measurement of its stable metabolite, Bicyclo-PGE1, and the direct quantification of the parent PGE1 molecule.
The Challenge of PGE1 Instability
PGE1 is rapidly metabolized in vivo, primarily by 15-hydroxyprostaglandin dehydrogenase, to 13,14-dihydro-15-keto-PGE1. This initial metabolite is also unstable.[1] This rapid degradation makes the direct and accurate measurement of endogenous PGE1 in biological samples, such as plasma, exceedingly difficult. To overcome this, an alternative approach is to measure a stable downstream metabolite. Through a base-catalyzed transformation, 13,14-dihydro-15-keto-PGE1 is converted to the chemically stable compound, 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE1, commonly known as this compound.[1] The stability of this compound makes it a reliable surrogate marker for estimating the in vivo biosynthesis and metabolism of PGE1.
Methodological Approaches: A Head-to-Head Comparison
The two principal analytical strategies, indirect measurement via this compound and direct quantification of PGE1, employ different technologies with distinct advantages and limitations. This compound is typically measured using immunoassays (ELISA or RIA), while direct PGE1 quantification is most accurately achieved with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key performance characteristics of each method based on published literature and commercially available assay kits.
Table 1: Performance Characteristics of this compound Immunoassays vs. Direct PGE1 LC-MS/MS
| Parameter | This compound Immunoassay (ELISA/RIA) | Direct PGE1 Quantification (LC-MS/MS) | Key Considerations |
| Analyte | Stable metabolite of PGE1 | Parent PGE1 molecule | This compound reflects cumulative PGE1 production over time. Direct PGE1 measures the instantaneous concentration. |
| Typical Sensitivity (Lower Limit of Quantification) | 2-15 pg/mL[1][2] | 2-20 pg/mL[3][4] | Both methods offer high sensitivity suitable for endogenous level detection. |
| Assay Range | 0.39 - 50 pg/mL (highly sensitive kits) to 15.6 - 2000 pg/mL[2][5] | 2 - 100 pg/mL to 10 - 500 pg/mL[4] | Immunoassays can have a broader dynamic range, but LC-MS/MS offers excellent linearity. |
| Precision (Intra-assay CV%) | < 10%[1] | < 5-17%[3][4] | Both methods demonstrate good precision. |
| Precision (Inter-assay CV%) | < 16%[1] | < 3-17%[3][4] | LC-MS/MS generally offers slightly better inter-assay reproducibility. |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules.[2][6] | Very high, based on mass-to-charge ratio and fragmentation pattern.[7] | LC-MS/MS is considered the gold standard for specificity. |
| Sample Throughput | High (plate-based format) | Moderate to High (dependent on autosampler and chromatography time) | Immunoassays are generally faster for large numbers of samples. |
| Cost per Sample | Lower | Higher | LC-MS/MS instrumentation represents a significant capital investment. |
| Endogenous Plasma Levels | Bicyclo-PGE2 (structurally similar) levels are around 20-25 pg/mL.[8] | 1.7 ± 0.8 pg/mL[9] | The higher concentration of the stable metabolite can be an advantage for quantification. |
Table 2: Analyte and Sample Handling Stability
| Condition | This compound | PGE1 |
| In Vivo Half-Life | Stable end-product | Very short (< 1 minute in circulation)[8] |
| Ex Vivo Stability in Plasma | Chemically stable | Prone to rapid degradation; requires immediate processing, freezing, and/or addition of enzyme inhibitors.[10] |
| pH Sensitivity | Stable | Less stable at neutral or alkaline pH; more stable in acidic conditions.[11] |
| Freeze-Thaw Stability | Generally stable | Can be susceptible to degradation with multiple freeze-thaw cycles. |
Experimental Protocols
Below are summarized methodologies for the quantification of this compound by immunoassay and direct PGE1 by LC-MS/MS.
This compound Immunoassay (ELISA) Protocol
This protocol is a generalized summary based on commercially available kits.[6]
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Conversion to this compound:
-
Thaw plasma samples on ice.
-
Treat an aliquot of the plasma sample (e.g., 500 µL) with a strong base (e.g., Carbonate Buffer) and incubate overnight at 37°C to convert the PGE1 metabolite (13,14-dihydro-15-keto-PGE1) to the stable this compound form.[6]
-
Neutralize the sample with a buffer (e.g., Phosphate Buffer).[6]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Prepare a standard curve using the provided this compound standard.
-
Add standards and prepared samples to a microplate pre-coated with an antibody specific for this compound.
-
Add a this compound-enzyme conjugate (e.g., acetylcholinesterase - AChE).
-
Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the enzyme-conjugated this compound for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader at the appropriate wavelength (e.g., 405-420 nm).
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of this compound.
-
Direct PGE1 Quantification by LC-MS/MS Protocol
This protocol is a generalized summary based on published methods.[3][4]
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE1 synthesis.
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Add a deuterated internal standard (e.g., PGE1-d4) to each sample, calibrator, and quality control sample to correct for extraction inefficiency and matrix effects.
-
Acidify the plasma samples to approximately pH 3.
-
Perform solid-phase extraction using a C18 cartridge to isolate prostaglandins from the plasma matrix.
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandins with an organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate PGE1 from other endogenous compounds using a reverse-phase C18 column with a gradient elution (e.g., using a mobile phase of water with formic acid and acetonitrile).
-
Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for PGE1 and the deuterated internal standard using Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.
-
Quantify PGE1 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Visualization of Pathways and Workflows
PGE1 Metabolism and this compound Formation
The following diagram illustrates the metabolic pathway of PGE1, highlighting its conversion to the stable this compound, which is the basis for the indirect measurement approach.
Caption: Metabolic conversion of unstable PGE1 to the stable this compound analyte.
PGE1 Signaling Pathway
PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors. The diagram below outlines the primary signaling cascades initiated by PGE1.
Caption: Simplified signaling pathways activated by PGE1 binding to its EP receptors.
Experimental Workflow Comparison
This diagram contrasts the major steps involved in the this compound immunoassay and the direct PGE1 LC-MS/MS method.
Caption: Comparative experimental workflows for this compound and direct PGE1 analysis.
Conclusion and Recommendations
The choice between measuring this compound and directly quantifying PGE1 depends on the specific research question, available resources, and the nature of the biological samples.
Measurement of this compound is recommended when:
-
The primary interest is in a stable, integrated measure of PGE1 production over time.
-
A high-throughput, cost-effective method is required for screening a large number of samples.
-
Access to an LC-MS/MS facility is limited.
Direct quantification of PGE1 is the method of choice when:
-
The goal is to measure the precise, instantaneous concentration of the biologically active parent compound.
-
The highest degree of specificity and accuracy is paramount, and potential cross-reactivity in immunoassays is a concern.
-
Studying acute changes in PGE1 levels in response to stimuli or therapeutic interventions.
Ultimately, both methods provide valuable information for researchers. The this compound assay offers a practical and robust approach to assess PGE1 metabolism, while direct LC-MS/MS quantification provides the gold standard for accuracy and specificity in measuring the parent PGE1 molecule. For comprehensive studies, the use of both methods could provide complementary data on both the production and instantaneous levels of this critical lipid mediator.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Bicyclo-PGE1, a stable metabolite of Prostaglandin E1 (PGE1), across various species. Understanding the species-specific metabolic pathways of PGE1 and its derivatives is crucial for the extrapolation of preclinical pharmacokinetic and pharmacodynamic data to humans in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of the cross-species differences in this compound metabolism.
Executive Summary
Prostaglandin E1 (Alprostadil) is rapidly metabolized in vivo, primarily by oxidation of the C15-hydroxyl group to form 15-keto-PGE1, followed by the reduction of the C13-14 double bond to yield 13,14-dihydro-15-keto-PGE1.[1] this compound is a stable, chemically derived breakdown product of 13,14-dihydro-15-keto-PGE1, and its measurement is often used as a reliable indicator of in vivo PGE1 production. Significant species differences exist in the metabolism of prostaglandins, which can affect the circulating profiles of their metabolites.[2] This guide focuses on the formation of this compound's precursors as a proxy for its own metabolic profile, due to a lack of direct comparative studies on this compound itself.
Data Presentation: Quantitative Comparison of PGE1 and its Metabolites
The following tables summarize the available quantitative data on the plasma concentrations and urinary excretion of PGE1 and its major metabolites in humans, rats, and dogs. This data provides an indirect comparison of the potential for this compound formation across these species.
Table 1: Plasma Concentrations of PGE1 and its Primary Metabolite
| Species | Compound | Baseline Plasma Concentration (pg/mL) | Post-administration Peak Plasma Concentration (pg/mL) |
| Human | PGE1 | 0.8 | 16.8 (after 20 µg intracavernous)[1] |
| 13,14-dihydro-15-keto-PGE2 | Elevated in certain physiological and pathological states[3][4] | - | |
| Rat | PGE1 | - | - |
| 13,14-dihydro-15-keto-PGE1 | Main metabolite in serum after intravenous or intraperitoneal dosing[5] | - | |
| Dog | PGE1 | - | - |
| 13,14-dihydro-15-keto-PGE1 | - | Proportional to the administered dose of PGE1[6] |
Table 2: Urinary Excretion of the Major Metabolite of PGE1 and PGE2 (PGE-M)
| Species | Metabolite | Average Urinary Excretion | Notes |
| Human | 7α-hydroxy-5,11-diketotetranorprostane-1,16-dioic acid (PGE-M) | Males: 15.2 ± 1.9 µg/24 hoursFemales: 3.3 ± 0.3 µg/24 hours | Levels are age and sex-dependent.[6] |
| Mouse | dinor-6-keto-PGF2α and dinor-13,14-dihydro-6,15-diketo-PGF1α | ~10% each of total urinary metabolites of 6-keto-PGF2α | While not a direct PGE1 metabolite, this indicates similar β-oxidation pathways.[7][8] |
Metabolic Pathways
The metabolism of PGE1 is a multi-step process involving enzymatic conversions that vary between species. The primary pathway leading to the formation of the precursor of this compound is outlined below.
Caption: Generalized metabolic pathway of Prostaglandin E1.
Experimental Protocols
In Vitro Metabolism of PGE1 using Liver Microsomes
This protocol is adapted from established methods for studying in vitro drug metabolism.[9][10][11]
Objective: To determine the rate of metabolism of PGE1 and identify its metabolites in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, dog, monkey)
-
Prostaglandin E1 (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), PGE1 (e.g., 1 µM), and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).
-
Analyze the samples by LC-MS/MS to quantify the remaining PGE1 and identify the formed metabolites.
-
Extraction and Quantification of PGE1 Metabolites from Plasma
This protocol is a generalized procedure based on common techniques for prostaglandin extraction and analysis.[12][13][14][15]
Objective: To extract and quantify PGE1 and its metabolites from plasma samples.
Materials:
-
Plasma samples (from different species)
-
Internal standards (e.g., deuterated PGE1 and metabolites)
-
Ethyl acetate or other suitable organic solvent
-
Hexane
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with the internal standards.
-
Acidify the plasma to approximately pH 3 with formic acid to protonate the prostaglandins.
-
-
Liquid-Liquid Extraction (LLE):
-
Add a mixture of ethyl acetate and hexane (e.g., 1:1, v/v) to the plasma sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Solid-Phase Extraction (SPE) (Optional, for further cleanup):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the pooled organic extracts onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Sample Concentration and Analysis:
-
Evaporate the solvent from the final extract under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantify the concentration of PGE1 and its metabolites by comparing their peak areas to those of the internal standards.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for cross-species comparison.
Conclusion
The metabolism of Prostaglandin E1, and by extension the formation of its stable metabolite this compound, exhibits notable differences across species. While direct comparative quantitative data for this compound is limited, analysis of its precursors indicates that both the rate of metabolism and the profile of circulating metabolites can vary significantly. This guide provides a foundational understanding of these differences, offering valuable insights for researchers in the fields of pharmacology and drug development. The provided experimental protocols serve as a starting point for conducting further comparative studies to elucidate the species-specific nuances of this compound metabolism. A thorough understanding of these metabolic variations is essential for the accurate interpretation of preclinical data and the successful translation of novel therapeutics to the clinic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Quantifications of the major urinary metabolite of the E prostaglandins by mass spectrometry: evaluation of the method's application to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Major urinary metabolites of 6-keto-prostaglandin F2α in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Bicyclo-PGE1 as a Biomarker in Preclinical Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) is a bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and neurotransmission. Due to its potent and diverse biological activities, understanding its role in various diseases is of significant interest. However, PGE1 is notoriously unstable and rapidly metabolized in vivo, making its direct quantification challenging. A common strategy to overcome this is to measure its more stable metabolites. Bicyclo-PGE1 is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto-PGE1. As such, it represents a valuable biomarker for estimating PGE1 biosynthesis and metabolism.
This guide provides a comparative overview of the current landscape of research involving PGE1 and its metabolites in various preclinical disease models. While direct quantitative data for this compound remains scarce in published literature, we present available data on its precursor and related prostaglandins to offer valuable insights for researchers aiming to investigate the PGE1 pathway.
Data Presentation: Prostaglandin E-Series Levels in Animal Disease Models
Direct measurements of this compound in animal disease models are not widely reported in the available scientific literature. Therefore, this table summarizes quantitative data on the immediate precursor of this compound (13,14-dihydro-15-keto-PGE1), the parent compound (PGE1), and the closely related and often co-regulated Prostaglandin E2 (PGE2) as a proxy for the activation of the prostaglandin E pathway in various disease models.
| Disease Model | Animal Model | Analyte | Tissue/Fluid | Concentration/Level | Analytical Method | Reference |
| Inflammation | Rat Adjuvant-Induced Arthritis | PGE2 | Paw Tissue | Arthritis Group: 0.986 ± 0.027 ng/mg protein | ELISA | [1] |
| Vehicle Control: 0.486 ± 0.043 ng/mg protein | ||||||
| Cardiovascular Disease | Mouse Model of Hyperlipidemia (LdlR KO) | Urinary PGEM (PGE2 metabolite) | Urine | Female: 4.87 ± 0.4 ng/mg creatinine | LC-MS/MS | [2] |
| Male: 23.44 ± 1.5 ng/mg creatinine | ||||||
| Neurodegeneration/Pain | Mouse Model of Orofacial Pain | PGE1 | N/A (Administered) | 10 ng/10 µL injection | N/A | [3] |
| Cancer | N/A | N/A | N/A | Data on this compound or its direct precursor in preclinical cancer models is not readily available. However, PGE2 is a well-established pro-tumorigenic factor. | N/A | [4] |
Note: The absence of data for this compound across these models highlights a significant research gap and an opportunity for further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of protocols used for the analysis of prostaglandins in preclinical models.
Measurement of PGE2 in a Rat Model of Arthritis by ELISA
-
Disease Model: Adjuvant-induced arthritis in rats. Freund's Complete Adjuvant is used to induce an inflammatory arthritis model[1].
-
Sample Collection: Paw tissue is collected and processed.
-
Sample Preparation: Tissues are homogenized and centrifuged to obtain a supernatant for analysis.
-
Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
A specific antibody for PGE2 is coated onto a microplate.
-
Standards and samples are added to the wells.
-
A biotin-conjugated antibody specific to PGE2 is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the color development is stopped with an acid.
-
The absorbance is measured spectrophotometrically at 450 nm.
-
The concentration of PGE2 in the samples is determined by comparing their optical density to a standard curve[1].
-
Quantification of Urinary Prostaglandin Metabolites by LC-MS/MS in a Mouse Model of Hyperlipidemia
-
Disease Model: Low-density lipoprotein receptor knockout (LdlR KO) mice, a model for hyperlipidemia and atherosclerosis[2].
-
Sample Collection: Urine samples are collected from the animals.
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The extracted sample is injected into a liquid chromatography system for separation of the different prostaglandin metabolites.
-
The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification.
-
Specific mass transitions for each analyte and an internal standard are monitored for accurate quantification[2][5].
-
General Protocol for Prostaglandin Analysis in Biological Samples
The following is a generalized workflow for the analysis of prostaglandins like PGE1 and its metabolites from biological matrices.
Caption: Generalized workflow for prostaglandin analysis.
Signaling Pathways
Understanding the signaling pathways of PGE1 is essential for interpreting its role in disease.
Prostaglandin E1 (PGE1) Signaling Pathway
PGE1 exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.
References
- 1. Metabolism of prostaglandin E1 in dog kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin-induced changes in plasma 13,14 dihydro-15-keto prostaglandin F2 alpha concentrations on days 10, 20 and 30 postpartum in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo-PGE1 vs. PGF2α: A Comparative Guide to Systemic Markers
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins, a class of lipid compounds, are pivotal signaling molecules in a myriad of physiological and pathological processes. Their transient nature in circulation necessitates the measurement of stable metabolites to accurately reflect their systemic levels. This guide provides a comprehensive comparison of two such markers: Bicyclo-prostaglandin E1 (Bicyclo-PGE1) and Prostaglandin F2α (PGF2α). While both serve as systemic markers, they represent distinct biological pathways and offer different insights into underlying health and disease states.
At a Glance: Key Differences
| Feature | This compound | PGF2α |
| Represents | Systemic biosynthesis and metabolism of Prostaglandin E1 (PGE1) | Primarily associated with inflammation, oxidative stress, and smooth muscle contraction |
| Precursor | 13,14-dihydro-15-keto PGE1 (a metabolite of PGE1) | Arachidonic Acid |
| Stability | Highly stable, formed from an unstable precursor, making it a reliable marker[1] | Less stable in its primary form; often its metabolites like 15-keto-13,14-dihydro-PGF2α (PGFM) are measured for systemic levels. |
| Primary Biological Role of Precursor (PGE1) | Vasodilation, inhibition of platelet aggregation, cytoprotection, anti-inflammatory effects[2] | Pro-inflammatory, uterine contraction, vasoconstriction, bronchoconstriction[3][4] |
| Typical Plasma Concentration (Healthy Adults) | PGE1: ~1-3 pg/mL; Bicyclo-PGE2 (related compound): 20–25 pg/mL[1][5] | ~62 to 103 pg/mL[6] |
This compound: A Stable Marker of PGE1 Metabolism
This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1, which is a primary metabolite of PGE1[7][8]. Due to the inherent instability of its precursor, quantifying this compound is the recommended method for estimating the in vivo biosynthesis and metabolism of PGE1[8]. PGE1 itself is a potent bioactive molecule with diverse physiological roles, including vasodilation and anti-inflammatory actions[2]. Therefore, this compound serves as an indirect but reliable marker of the systemic activity of the PGE1 pathway.
PGF2α: A Marker of Inflammation and Oxidative Stress
Prostaglandin F2α is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is a key mediator of inflammatory processes[3][4]. Elevated levels of PGF2α are associated with conditions such as systemic inflammation and oxidative stress[4]. In clinical research, PGF2α and its metabolites are often measured to assess the inflammatory status or the extent of oxidative damage. For instance, the isoprostane 8-iso-PGF2α is a well-established marker of lipid peroxidation[9].
Quantitative Data Summary
The following table summarizes the reported plasma concentrations of PGE1 (the precursor to this compound) and PGF2α in healthy human subjects. It is important to note that concentrations can vary based on the analytical method used and the physiological state of the individual.
| Analyte | Mean Plasma Concentration (Healthy Adults) | Analytical Method | Reference |
| Prostaglandin E1 (PGE1) | 1-3 pg/mL | GC/MS/MS | [5] |
| 15-keto-13,14-dihydro-PGE1 | ~10 pg/mL | Not specified | [8] |
| Prostaglandin F2α (PGF2α) | 83 ± 13 pg/mL (range: 62-103 pg/mL) | GC/MS | [6] |
| Prostaglandin F (PGF) | 6.2 ± 0.5 pg/mL (late pregnancy) | RIA | [10] |
Experimental Protocols
Accurate quantification of these prostaglandins is critical for their use as systemic markers. Below are detailed methodologies for their measurement in plasma.
Protocol 1: Quantification of this compound (via its precursor PGE1 and its metabolites)
This protocol is based on the determination of PGE1 and its metabolites by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry[5].
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Internal Standard Addition:
-
Add a known amount of deuterated internal standard (e.g., [2H4]-PGE1) to the plasma sample to account for procedural losses.
3. Solid-Phase Extraction (SPE):
-
Acidify the plasma sample.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandins with an organic solvent (e.g., ethyl acetate).
4. Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the sample to form pentafluorobenzyl (PFB) esters by reacting with PFB bromide.
-
Further derivatize to form methoxime-trimethylsilyl (MOX-TMS) ethers.
5. Purification:
-
Purify the derivatized sample using thin-layer chromatography (TLC).
6. GC-MS/MS Analysis:
-
Inject the purified sample into a gas chromatograph coupled to a triple-stage quadrupole mass spectrometer.
-
Use negative ion chemical ionization for sensitive detection.
-
Monitor specific parent-daughter ion transitions for the analyte and the internal standard for quantification.
Protocol 2: Quantification of PGF2α
This protocol is based on a stable isotope dilution gas chromatography/mass spectrometry method[6].
1. Sample Collection and Preparation:
-
Collect blood in chilled tubes containing indomethacin (a COX inhibitor to prevent ex vivo prostaglandin synthesis) and EDTA.
-
Centrifuge at 4°C to obtain plasma.
-
Store plasma at -70°C.
2. Internal Standard Addition:
-
Add a deuterated internal standard ([2H4]-PGF2α) to the plasma.
3. Extraction and Purification:
-
Extract the plasma with an organic solvent (e.g., ethyl acetate) after acidification.
-
Purify the extract using silicic acid column chromatography.
4. Derivatization:
-
Convert PGF2α to its methyl ester by reaction with diazomethane.
-
Form the t-butyldimethylsilyl ether derivative.
5. GC-MS Analysis:
-
Analyze the derivatized sample by capillary gas chromatography-mass spectrometry in the negative ion chemical ionization mode.
-
Quantify by monitoring the ratio of the signal from the analyte to that of the internal standard.
Signaling and Metabolic Pathways
The following diagrams illustrate the formation of this compound and the synthesis of PGF2α.
Caption: Metabolic pathway of PGE1 to the stable marker this compound.
Caption: Biosynthesis and signaling of PGF2α.
Conclusion
This compound and PGF2α are valuable systemic markers that provide distinct windows into physiological and pathological processes.
-
This compound is the marker of choice for assessing the systemic production and metabolism of PGE1 , a prostaglandin with generally protective and anti-inflammatory roles. Its stability makes it a robust analyte for clinical and research applications focused on the PGE1 pathway.
-
PGF2α and its metabolites are key indicators of inflammation and oxidative stress . Their measurement is particularly relevant in studies of inflammatory diseases, cardiovascular conditions, and reproductive health.
The choice between these markers depends entirely on the biological question being addressed. For researchers investigating pathways related to vasodilation, cytoprotection, or the therapeutic effects of PGE1 analogues, this compound is the more appropriate marker. Conversely, for studies focused on inflammation, oxidative injury, or conditions involving smooth muscle contraction, PGF2α or its metabolites will provide more relevant information. Direct comparative studies measuring both markers in various disease states are needed to further elucidate their relative diagnostic and prognostic values.
References
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PGE2 and PGF2α concentrations in human endometrial fluid as biomarkers for embryonic implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
Interpreting Bicyclo-PGE1 data in the context of other eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bicyclo-PGE1 within the broader context of a critical class of signaling molecules: the eicosanoids. As a stable metabolite of Prostaglandin E1 (PGE1), this compound levels serve as a crucial proxy for in vivo PGE1 biosynthesis and metabolism.[1] Understanding its position relative to other key eicosanoids—including other prostaglandins like PGE2 and prostacyclin, as well as thromboxanes and leukotrienes—is vital for researchers investigating inflammatory processes, cardiovascular physiology, and novel therapeutic interventions. This document outlines the distinct signaling pathways, comparative receptor affinities, and functional effects of these molecules, supported by detailed experimental protocols for their evaluation.
Section 1: Overview of Eicosanoid Families and this compound
Eicosanoids are a family of lipid signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid.[2] They are potent, short-lived, and act locally in a paracrine or autocrine fashion to regulate a vast array of physiological and pathological processes.[2] The major eicosanoid families, categorized by their biosynthetic pathways, include:
-
Prostaglandins and Thromboxanes (Cyclooxygenase Pathway): These are synthesized via the cyclooxygenase (COX) enzymes (COX-1 and COX-2). Prostaglandins, such as PGE1 and PGE2, are involved in inflammation, blood flow, and smooth muscle contraction.[2][3] Thromboxanes are potent vasoconstrictors and promoters of platelet aggregation.[3][4]
-
Leukotrienes (Lipoxygenase Pathway): Produced by the action of lipoxygenase enzymes, leukotrienes are primarily involved in inflammatory and allergic reactions, mediating effects like bronchoconstriction and leukocyte chemotaxis.[2][5]
This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[1] Due to its stability, it is often used as a reliable marker to quantify the in vivo production and metabolism of its parent compound, PGE1.[1] Therefore, to understand the biological implications of this compound data, it is essential to consider the well-established roles of PGE1.
Section 2: Comparative Data on Eicosanoid Receptor Affinity and Signaling
The biological effects of eicosanoids are mediated by their interaction with specific G protein-coupled receptors (GPCRs). The affinity of each eicosanoid for its receptor(s) and the subsequent downstream signaling cascade determine its physiological effect.
Prostaglandin Receptor (EP) Subtype Affinities
PGE1 and PGE2 exert their effects through the four EP receptor subtypes (EP1, EP2, EP3, and EP4). While they share these receptors, their binding affinities and signaling outcomes can differ.
| Ligand | Receptor Subtype | Predominant G-protein Coupling | Second Messenger | Typical Cellular Response | Dissociation Constant (Kd) / IC50 |
| PGE1 | EP1 | Gq | ↑ Ca2+ | Smooth muscle contraction | Higher IC50 than PGE2[6] |
| EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, vasodilation[7] | ~10 nM (human)[7] | |
| EP3 | Gi | ↓ cAMP | Inhibition of adenylyl cyclase, smooth muscle contraction | Potent agonist[8] | |
| EP4 | Gs | ↑ cAMP | Smooth muscle relaxation, inflammation | Higher affinity than for EP1 and EP2[6] | |
| PGE2 | EP1 | Gq | ↑ Ca2+ | Smooth muscle contraction, inflammation | Potent agonist[8] |
| EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, inflammation | ~13 nM (human)[7] | |
| EP3 | Gi | ↓ cAMP | Inhibition of adenylyl cyclase, pyrogenic effects | High affinity[6] | |
| EP4 | Gs | ↑ cAMP | Inflammation, pain sensitization | High affinity[6] |
Note: The table summarizes general findings. Specific affinities and cellular responses can be cell-type dependent.
Comparison with Other Eicosanoid Receptors
| Eicosanoid Family | Primary Receptor(s) | Predominant G-protein Coupling | Second Messenger | Primary Physiological Effects |
| Prostacyclin (PGI2) | IP | Gs | ↑ cAMP | Vasodilation, inhibition of platelet aggregation[4][9] |
| Thromboxane (TXA2) | TP | Gq, G12/13 | ↑ Ca2+, Rho activation | Vasoconstriction, platelet aggregation[4][9] |
| Leukotrienes (LTC4, LTD4, LTE4) | CysLT1, CysLT2 | Gq | ↑ Ca2+ | Bronchoconstriction, increased vascular permeability |
| Leukotriene (LTB4) | BLT1, BLT2 | Gi/o, Gq | ↓ cAMP, ↑ Ca2+ | Chemotaxis, leukocyte activation |
Section 3: Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of eicosanoids and their downstream effects is crucial for experimental design and data interpretation.
Eicosanoid Biosynthesis and Signaling Pathways
Prostaglandin E1/E2 Receptor Signaling
General Experimental Workflow for Eicosanoid Analysis
Section 4: Experimental Protocols
Detailed and robust experimental design is paramount for accurate interpretation of eicosanoid data. Below are protocols for key assays.
Protocol 1: Eicosanoid Extraction and Quantification by LC-MS/MS
This method allows for the simultaneous measurement of a broad range of eicosanoids from biological samples.[10][11][12]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standards (deuterated analogs of the eicosanoids of interest)
-
Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Formic Acid, Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 1 mL of sample, add an antioxidant (e.g., BHT) and the internal standard cocktail. For plasma or serum, precipitate proteins with 3 volumes of cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elute the eicosanoids with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM) for each eicosanoid and its corresponding internal standard.
-
-
Data Analysis: Quantify the concentration of each eicosanoid by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity (Kd) of a ligand for its receptor.[13][14][15][16]
Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-PGE2)
-
Unlabeled competitor ligand (e.g., PGE1, PGE2, or other eicosanoids)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Measurement for Gs and Gi-Coupled Receptors
This assay measures the activation of adenylyl cyclase by Gs-coupled receptors or its inhibition by Gi-coupled receptors.[17][18][19][20]
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest (e.g., EP2, EP4, EP3, IP)
-
Agonist (e.g., PGE1, PGI2)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 15-30 minutes.
-
Stimulation: Add varying concentrations of the agonist to the wells. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
Protocol 4: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[21][22][23]
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., EP1, TP, CysLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Agonist (e.g., PGE1, TXA2 analog, LTD4)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist at various concentrations and immediately begin kinetic reading of the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration after subtracting the baseline. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
Section 5: Conclusion
Interpreting data on this compound requires a thorough understanding of its role as a stable marker for PGE1 and a comparative knowledge of the broader eicosanoid field. While PGE1 shares receptors with the pro-inflammatory PGE2, it often exhibits distinct, sometimes opposing, physiological effects. Furthermore, the balance between the prostaglandin/thromboxane and leukotriene pathways is critical in determining the net outcome of an inflammatory or physiological response. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can more accurately position their findings on this compound within the complex and dynamic landscape of eicosanoid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. differencebetween.com [differencebetween.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Interrelationships between prostacyclin and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Whole-cell radioligand saturation binding [protocols.io]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometric analysis of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bicyclo-PGE1 Detection Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Bicyclo-PGE1, a stable metabolite of Prostaglandin E1 (PGE1), is crucial for understanding its biosynthesis and metabolism in vivo. This guide provides a comparative analysis of the primary methods employed for this compound detection, offering insights into their principles, performance, and experimental protocols.
This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[1][2][3] Due to the instability of its precursor, quantifying this compound serves as a reliable method to estimate PGE1 biosynthesis and metabolism.[2][3] The primary analytical techniques for its detection fall into two main categories: immunoassays and chromatography-based methods.
Comparative Overview of Detection Methods
The selection of an appropriate detection method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance metrics of the most common methods.
| Method | Principle | Typical Sensitivity | Detection Range | Throughput | Specificity | Instrumentation |
| ELISA | Competitive Immunoassay[4][5][6] | 9.56 pg/mL[7] | 31.25-2000 pg/mL[7] | High | Good to High | Plate Reader |
| LC-MS/MS | Mass-to-charge ratio | 0.5-50 pg (on-column)[8] | 1-100 pg/µL[8] | Moderate | Very High[9] | LC-MS/MS System |
| HPLC | Chromatographic Separation | ~3 µg/mL (for PGE1)[10] | Variable | Moderate to High | Moderate | HPLC System with UV/DAD |
In-Depth Analysis of Detection Methods
Immunoassays (ELISA & RIA)
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for their high throughput and relatively simple implementation.[9] These assays typically operate on a competitive principle where the this compound in the sample competes with a labeled standard for a limited number of antibody binding sites.[4][6] The resulting signal is inversely proportional to the concentration of this compound in the sample.[4]
Advantages:
-
High sensitivity and throughput.[9]
-
Commercially available kits for many prostanoids.[9]
-
Does not require highly specialized analytical skills.[9]
Disadvantages:
-
Potential for cross-reactivity with structurally similar molecules, which can affect specificity.[11]
-
Matrix effects from biological samples can interfere with the assay.
Radioimmunoassays (RIA) operate on a similar competitive principle but utilize a radiolabeled antigen. While historically significant, the use of radioactive materials has led to a preference for non-radioactive methods like ELISA. A chemiluminescent enzyme immunoassay has also been developed for the detection of a related bicyclic prostaglandin metabolite.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the analysis of prostanoids due to its high sensitivity, specificity, and accuracy.[9] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. It allows for the simultaneous analysis of multiple prostanoids in a single run.[8]
Advantages:
-
High specificity and accuracy, enabling the differentiation of isomeric compounds.[8][9]
-
High sensitivity, with detection limits in the picogram range.[8]
-
Broad applicability to various biological matrices.[9]
Disadvantages:
-
Requires expensive and complex instrumentation.
-
Lower throughput compared to ELISA.
-
Method development can be more complex.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) can also be used for the separation and quantification of prostaglandins.[10][13] However, the low UV absorbance of some prostaglandins can be a limiting factor.[10] Chiral HPLC methods have been developed to separate enantiomeric forms of prostaglandins.[14]
Advantages:
-
Good for separating complex mixtures.
-
Established and robust technology.
Disadvantages:
-
Lower sensitivity compared to LC-MS/MS and ELISA.[10]
-
May require derivatization to enhance detection.
Experimental Protocols
Competitive ELISA for Prostaglandin Detection
This protocol is a generalized procedure based on commercially available competitive ELISA kits for prostaglandins.[7][15]
-
Preparation of Reagents: Reconstitute and dilute standards, samples, and control solutions as per the kit instructions.
-
Plate Setup: Add standards and samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody.
-
Competitive Reaction: Add a fixed amount of enzyme-conjugated prostaglandin (e.g., HRP-PGE1) to each well. Incubate to allow competition between the sample prostaglandin and the conjugated prostaglandin for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, producing a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Calculation: Determine the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Analysis of Prostanoids
The following is a representative protocol for the analysis of prostanoids using LC-MS/MS, adapted from published methods.[8][16]
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., plasma, urine).
-
Apply the sample to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the prostanoids with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each prostanoid of interest are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
Quantify the prostanoids by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of the analytes.
-
Visualizing Methodological Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and LC-MS/MS.
Caption: Workflow of a Competitive ELISA.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. glpbio.cn [glpbio.cn]
- 2. Sapphire North America [sapphire-usa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PGE1(Prostaglandin E1) ELISA Kit [elkbiotech.com]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. uab.edu [uab.edu]
- 12. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Prostaglandin E1 ELISA Kit (ab133024) | Abcam [abcam.com]
- 16. uab.edu [uab.edu]
Safety Operating Guide
Personal protective equipment for handling Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bicyclo-PGE1. Given that this compound is a potent prostaglandin analog, it must be handled with care to avoid potential health effects.[1] The information herein is based on best practices for handling potent pharmaceutical compounds and the specific hazards associated with its solvent, methyl acetate.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure. This compound is supplied as a solution in methyl acetate, a flammable and irritating solvent.[2] Therefore, PPE selection must account for the hazards of both the compound and the solvent.
Recommended PPE for Handling this compound in Methyl Acetate Solution:
| Activity | Recommended PPE | Rationale |
| Solution Preparation & Handling | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles or safety glasses with side shields- Double-gloving: Butyl rubber or nitrile gloves | Reduces risk of inhalation of methyl acetate vapors and potential aerosols of the active compound.[3] Protects against splashes and spills.[3] Double-gloving provides an extra layer of protection against contamination.[3] Butyl rubber and nitrile are recommended for handling methyl acetate.[2][4][5] |
| Weighing and Dispensing (if handling neat compound) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving: Butyl rubber or nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential.[3] |
Glove Selection for Methyl Acetate:
| Glove Material | Recommendation |
| Butyl Rubber | Recommended[2][4] |
| Nitrile | Recommended, but may have limited use depending on concentration and exposure time. On-site testing is advised.[6] |
| Latex | Not Recommended |
| Vinyl | Not Recommended[6] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling decontamination.
III. Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous.
Waste Segregation and Disposal Procedures:
| Waste Stream | Disposal Procedure | Rationale |
| Contaminated PPE (gloves, lab coat, etc.) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] | Assume all disposable items that have come into contact with the compound are contaminated.[3] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[3] | The container should be clearly labeled with the chemical name and concentration. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[3] | Minimize handling of contaminated items. Do not overfill waste containers. |
| Bulk this compound Solution | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with methyl acetate. | The label should clearly identify the contents as a potent compound dissolved in methyl acetate. |
Disposal Workflow:
IV. Occupational Exposure Limits (OELs)
Specific occupational exposure limits for this compound have not been established. For potent pharmaceutical compounds lacking specific OELs, a precautionary approach is necessary. It is recommended to handle this compound in a manner that minimizes any potential for exposure.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, site-specific risk assessment. Always adhere to your institution's safety protocols and regulatory requirements.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. shrinechemicals.com [shrinechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Protective Measures For Methyl Acetate - News [bofanchem.com]
- 6. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
